An In-depth Technical Guide to 6-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1206973-12-7)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and biological relevance of 6-Bromo-1H-p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and biological relevance of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
Core Properties and Identifiers
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a solid, halogenated heterocyclic compound.[1] Its core structure is a derivative of pyrazolopyridine, a scaffold of interest in the development of therapeutic agents. The following tables summarize its key properties and identifiers.
Proper handling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine is essential in a laboratory setting. The available safety data indicates that it is an acute oral toxin.
The 1H-pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in the development of inhibitors for critical signaling pathways implicated in cancer. Specifically, derivatives of this molecule have been identified as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).[6]
The ERK/MAPK pathway is a central signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[6] Its aberrant activation is a hallmark of over 30% of human cancers. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, acquired resistance often leads to pathway reactivation.[6] This has spurred the development of inhibitors targeting ERK, a downstream node in the cascade.[6]
6-Bromo-1H-pyrazolo[4,3-c]pyridine serves as a crucial intermediate in the synthesis of these ERK inhibitors. The bromine atom provides a reactive handle for introducing further chemical diversity through cross-coupling reactions, enabling the optimization of inhibitor potency and selectivity.
Caption: Role of the 1H-pyrazolo[4,3-c]pyridine scaffold in the ERK/MAPK signaling pathway.
Experimental Protocols
For its application in drug discovery, a generalized workflow for the elaboration of this scaffold into a final inhibitor compound is outlined below.
Caption: Generalized synthetic workflow for developing ERK inhibitors from the title compound.
This workflow highlights the utility of the bromine substituent at the C6 position, which is typically leveraged in palladium-catalyzed cross-coupling reactions to build molecular complexity and explore the structure-activity relationship (SAR) of the resulting compounds. The development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as ERK inhibitors exemplifies this strategy.[6]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available computational data, outlines standard experimental protocols for property determination, and visualizes a key signaling pathway potentially modulated by derivatives of this scaffold.
Core Physicochemical Data
Currently, experimentally determined physicochemical data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine is limited in publicly accessible literature. The following table summarizes computationally predicted properties, which serve as valuable initial estimates for research and development purposes.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally validate the properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, the following standard protocols are recommended.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle (if sample is not a fine powder)
Procedure:
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
Place the capillary tube into the heating block of the melting point apparatus.
If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
For an unknown sample, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[3][4]
Aqueous Solubility Determination
Aqueous solubility is a crucial parameter for drug candidates, influencing absorption and bioavailability. The shake-flask method is a common and reliable technique.
Apparatus:
Shake-flask or orbital shaker with temperature control
Vials with screw caps
Analytical balance
Filtration apparatus (e.g., syringe filters with low protein binding)
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
pH meter
Procedure:
Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C).
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
After agitation, allow the samples to stand to let undissolved solids settle.
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.[5][6]
pKa Determination
The acid dissociation constant (pKa) is vital for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for its determination.
Apparatus:
Potentiometer with a pH electrode
Burette
Stir plate and stir bar
Beaker
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
Calibrate the pH meter using standard buffer solutions.
Dissolve a precisely weighed amount of the compound in a known volume of purified water or a suitable co-solvent if the compound has low aqueous solubility.
Place the solution in a beaker with a stir bar and immerse the pH electrode.
Slowly titrate the solution with the standardized acid or base, recording the pH after each incremental addition of the titrant.
Continue the titration past the equivalence point.
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7][8]
Relevant Signaling Pathway
Derivatives of the pyrazolopyridine scaffold have been investigated as inhibitors of various protein kinases. Notably, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas have been identified as inhibitors of Extracellular Signal-Regulated Kinase (ERK). ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Below is a diagram illustrating a simplified workflow for the experimental determination of physicochemical properties.
Experimental Workflow for Physicochemical Profiling.
The following diagram illustrates the core cascade of the ERK/MAPK signaling pathway.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
This technical guide offers a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Due to the limited availability of publicly accessible experime...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide offers a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted spectroscopic data derived from established NMR principles and the analysis of analogous heterocyclic systems. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of high-quality NMR data for this and similar compounds is provided for researchers in the fields of medicinal chemistry, drug development, and materials science.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine. These predictions are based on the known chemical shifts of the parent 1H-pyrazolo[4,3-c]pyridine scaffold and the well-documented substituent effects of bromine on aromatic and heteroaromatic rings.
Table 1: Predicted ¹H NMR Data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H1
13.0 - 14.0
broad singlet
-
H3
8.1 - 8.3
singlet
-
H4
7.9 - 8.1
doublet
1.5 - 2.5
H7
8.5 - 8.7
doublet
1.5 - 2.5
Table 2: Predicted ¹³C NMR Data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Carbon
Predicted Chemical Shift (δ, ppm)
C3
130 - 135
C3a
120 - 125
C4
145 - 150
C6
115 - 120
C7
140 - 145
C7a
148 - 153
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
1. Sample Preparation:
Accurately weigh approximately 5-15 mg of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound.
For precise chemical shift referencing, add a small amount of an internal standard, such as Tetramethylsilane (TMS), to set the reference at 0.00 ppm.
Cap the NMR tube securely and gently agitate the solution to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended to achieve optimal resolution and sensitivity.
¹H NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 15-20 ppm, centered around 7-8 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
Perform baseline correction to ensure a flat baseline.
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
Visualizations
Caption: Molecular structure of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Experimental workflow for NMR analysis.
Exploratory
Crystal Structure of 6-Bromo-1H-pyrazolo[4,3-c]pyridine: A Review of Available Data
Despite a comprehensive search of scientific literature and crystallographic databases, a definitive single-crystal X-ray structure for 6-Bromo-1H-pyrazolo[4,3-c]pyridine has not been publicly reported. Therefore, a deta...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search of scientific literature and crystallographic databases, a definitive single-crystal X-ray structure for 6-Bromo-1H-pyrazolo[4,3-c]pyridine has not been publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data tables and specific experimental protocols for its determination, cannot be provided at this time.
This document summarizes the currently available information regarding the synthesis and use of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. While its solid-state structure remains unelucidated, its role as a key intermediate in the development of therapeutic agents is documented.
Physicochemical Properties
A summary of the computed physicochemical properties for 6-Bromo-1H-pyrazolo[4,3-c]pyridine is presented below. These values are predicted through computational methods and have not been experimentally verified.
The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine has been described in the literature, typically as a precursor for more complex molecules. A common synthetic route involves the reaction of a substituted pyridine derivative with a hydrazine source.
Experimental Protocol for Synthesis
A representative synthesis protocol for 6-Bromo-1H-pyrazolo[4,3-c]pyridine is as follows:
To a reaction vessel containing 6-bromo-4-chloropyridine-3-carbaldehyde, 1,4-dioxane is added as a solvent. Triethylamine and hydrazine hydrate are then added to the mixture. The reaction is heated to reflux for a period of three days. Following the reflux, the reaction mixture is cooled to ambient temperature and the solvent is removed under reduced pressure to yield the product.[2][3]
Caption: A simplified workflow for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Application in Drug Discovery
6-Bromo-1H-pyrazolo[4,3-c]pyridine serves as a valuable building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The pyrazolopyridine scaffold is a common feature in many kinase inhibitors.
For instance, this compound has been utilized in the development of selective and noncovalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) that contains the T790M resistance mutation.[2][3] It has also been a precursor in the synthesis of potent and selective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.
Caption: The role of 6-Bromo-1H-pyrazolo[4,3-c]pyridine as an intermediate in drug discovery.
Future Outlook
While the crystal structure of 6-Bromo-1H-pyrazolo[4,3-c]pyridine remains undetermined, its importance as a synthetic intermediate suggests that its solid-state characterization would be of significant interest to the scientific community. Knowledge of its crystal packing and intermolecular interactions could provide valuable insights for the design of new materials and pharmaceutical compounds. Further research is warranted to obtain single crystals of sufficient quality for X-ray diffraction analysis.
An In-depth Technical Guide to the Solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide addresses the solubility characteristics of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: December 2025
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining solubility. Methodologies for both kinetic and thermodynamic solubility assessment are detailed to equip researchers with the necessary procedures to generate reliable data. Furthermore, a structured framework for data presentation and a visual representation of the experimental workflow are provided to guide laboratory practice.
Introduction
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. Solubility significantly impacts a compound's bioavailability and its suitability for various stages of drug development.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine in various organic solvents has not been found in peer-reviewed literature or publicly accessible databases. Researchers are encouraged to perform the experimental protocols outlined in Section 3 to determine these values. For comparative purposes, the data should be systematically recorded in a format similar to the template provided below.
Table 1: Solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in Common Organic Solvents at Ambient Temperature (20-25 °C)
Solvent
Molar Mass ( g/mol )
Density (g/mL)
Solubility (mg/mL)
Solubility (mol/L)
Method Used
Dimethyl Sulfoxide (DMSO)
78.13
1.100
Data to be determined
Data to be determined
e.g., Shake-Flask
N,N-Dimethylformamide (DMF)
73.09
0.944
Data to be determined
Data to be determined
e.g., Shake-Flask
Methanol (MeOH)
32.04
0.792
Data to be determined
Data to be determined
e.g., Shake-Flask
Ethanol (EtOH)
46.07
0.789
Data to be determined
Data to be determined
e.g., Shake-Flask
Acetonitrile (ACN)
41.05
0.786
Data to be determined
Data to be determined
e.g., Shake-Flask
Dichloromethane (DCM)
84.93
1.330
Data to be determined
Data to be determined
e.g., Shake-Flask
Tetrahydrofuran (THF)
72.11
0.889
Data to be determined
Data to be determined
e.g., Shake-Flask
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining both thermodynamic and kinetic solubility. The choice of method will depend on the specific requirements of the research, with thermodynamic solubility providing a measure of the equilibrium state and kinetic solubility being more relevant for high-throughput screening applications.[1]
This method is considered the gold standard for determining the equilibrium solubility of a compound.[2]
Objective: To determine the saturation concentration of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a specific solvent at a controlled temperature when the system has reached equilibrium.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine (solid)
Selected organic solvents (high purity)
Glass vials with screw caps
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., DMSO) at a known high concentration for the preparation of a calibration curve.
Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them using HPLC. Plot the peak area against the concentration.
Sample Preparation: Add an excess amount of solid 6-Bromo-1H-pyrazolo[4,3-c]pyridine to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[2]
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The solution should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid.
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.
Concentration Determination: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
This high-throughput method measures the concentration at which a compound precipitates from a solution when an aqueous anti-solvent is added to a stock solution in an organic solvent, typically DMSO.[1][3]
Objective: To rapidly assess the solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine under non-equilibrium conditions.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine stock solution in DMSO (e.g., 10 mM)
Plate reader capable of nephelometry or turbidimetry
Procedure:
Preparation of Compound Plate: Prepare a serial dilution of the 6-Bromo-1H-pyrazolo[4,3-c]pyridine DMSO stock solution in a 96-well plate.
Addition of Aqueous Buffer: Add the aqueous buffer to each well of the compound plate. The addition of the aqueous anti-solvent will induce precipitation of the compound if its solubility is exceeded.[3]
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Data Analysis: Plot the turbidity reading against the compound concentration to determine the precipitation point.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine using the shake-flask method followed by HPLC analysis.
While quantitative solubility data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine in organic solvents is not currently published, this guide provides researchers with the necessary experimental protocols to determine these critical physicochemical parameters. The detailed shake-flask method for thermodynamic solubility and the precipitation method for kinetic solubility offer robust approaches for generating reliable data. Adherence to these standardized methods will ensure consistency and comparability of results, facilitating the advancement of research and development involving this compound.
Tautomerism in 6-Bromo-1H-pyrazolo[4,3-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the tautomeric phenomena in 6-bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 6-bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The study of tautomerism is critical as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding modes to pharmacological targets.[1] This document outlines the potential tautomeric forms, the experimental and computational methodologies for their investigation, and a framework for data presentation.
Introduction to Tautomerism in Pyrazolo[4,3-c]pyridines
The pyrazolo[4,3-c]pyridine scaffold, an isostere of purines, is a key structural motif in many biologically active compounds.[2] The presence of multiple nitrogen atoms in the fused ring system allows for the existence of prototropic tautomers, which are isomers that readily interconvert through the migration of a proton. In the case of 6-bromo-1H-pyrazolo[4,3-c]pyridine, the proton can reside on different nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-tautomers. The relative stability and population of these tautomers can be influenced by factors such as the nature of substituents, solvent polarity, temperature, and the solid-state packing forces.[2][3]
Potential Tautomeric Forms of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
The two principal tautomers of 6-bromo-1H-pyrazolo[4,3-c]pyridine are the 1H-tautomer (6-bromo-1H-pyrazolo[4,3-c]pyridine) and the 2H-tautomer (6-bromo-2H-pyrazolo[4,3-c]pyridine). The equilibrium between these two forms is a key aspect of the compound's chemistry.
Caption: Prototropic tautomerism in 6-bromo-pyrazolo[4,3-c]pyridine.
Experimental Protocols for Tautomer Elucidation
The determination of the predominant tautomeric form and the quantification of the equilibrium mixture rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4] By analyzing chemical shifts, coupling constants, and signal intensities, the relative populations of different tautomers can be determined.[5]
Detailed Protocol:
Sample Preparation: Dissolve a precisely weighed sample of 6-bromo-1H-pyrazolo[4,3-c]pyridine in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
1H NMR Spectroscopy: Acquire a standard 1H NMR spectrum. Pay close attention to the chemical shifts of the N-H proton and the aromatic protons. In the case of rapid interconversion on the NMR timescale, averaged signals will be observed.
13C NMR Spectroscopy: Obtain a 13C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the position of the proton and can help distinguish between tautomers.[3]
15N NMR Spectroscopy: If isotopically enriched material is available or with a sensitive cryoprobe, 15N NMR can provide direct evidence of the proton's location. The chemical shift of a protonated nitrogen is significantly different from that of an unprotonated one.[2]
Variable Temperature (VT) NMR: Conduct NMR experiments at a range of temperatures (e.g., from 213 K to 303 K). Lowering the temperature can slow down the proton exchange, potentially allowing for the observation of distinct signals for each tautomer. This can enable the calculation of the equilibrium constant (K) at different temperatures and subsequently the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization process.
2D NMR Techniques: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign proton and carbon signals and to identify long-range correlations that can help in structure elucidation.
X-ray Crystallography
Single-crystal X-ray diffraction provides unequivocal evidence of the tautomeric form present in the solid state.[2]
Detailed Protocol:
Crystal Growth: Grow single crystals of 6-bromo-1H-pyrazolo[4,3-c]pyridine suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to locate all atoms, including the hydrogen atom on the pyrazole nitrogen. The refined structure will clearly show the position of the proton and thus the dominant tautomer in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.
Detailed Protocol:
Solvent Study: Record the UV-Vis spectra of the compound in a series of solvents with varying polarities.
Spectral Analysis: Analyze the solvatochromic shifts (changes in absorption maxima with solvent polarity). These shifts can provide insights into the nature of the predominant tautomer in different environments.
Comparison with Model Compounds: Compare the spectra with those of N-methylated derivatives, which are locked in a specific tautomeric form, to aid in the assignment of the observed bands to specific tautomers.
Computational Chemistry Workflow
Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[6]
Caption: A typical DFT workflow for tautomer stability analysis.
Detailed Protocol:
Structure Building: Construct 3D models of both the 1H- and 2H-tautomers of 6-bromo-1H-pyrazolo[4,3-c]pyridine.
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
Solvation Effects: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
Energy Comparison: Calculate the relative energies (electronic energy, Gibbs free energy) of the tautomers in both the gas phase and in solution to predict the predominant form.
Data Presentation
Quantitative data from these studies should be summarized for clear comparison.
Parameter
1H-Tautomer
2H-Tautomer
Method
Solvent/Phase
Reference
Relative Energy (kcal/mol)
DFT
Gas Phase
Relative Gibbs Free Energy (kcal/mol)
DFT
In Solution
Tautomeric Ratio (%)
VT-NMR
DMSO-d6
¹H NMR (N-H, ppm)
NMR
DMSO-d6
¹³C NMR (C3a, C7a, ppm)
NMR
DMSO-d6
Solid State Form
X-ray
Solid
Conclusion
The tautomerism of 6-bromo-1H-pyrazolo[4,3-c]pyridine is a crucial aspect that influences its chemical behavior and potential as a pharmacologically active agent. A combined approach of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a robust framework for the comprehensive characterization of its tautomeric forms. The detailed protocols and workflows presented in this guide offer a systematic approach for researchers in the field of medicinal chemistry and drug development to investigate the tautomerism of this and related heterocyclic systems.
The Rising Therapeutic Potential of Pyrazolo[4,3-c]pyridine Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release In the landscape of medicinal chemistry, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This heterocyclic sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the landscape of medicinal chemistry, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This heterocyclic system, a bioisostere of purine, has garnered significant attention from researchers in drug development for its potential to modulate key biological pathways implicated in a range of diseases, from cancer to inflammation and infectious diseases. This technical guide provides an in-depth overview of the current understanding of the biological activities of pyrazolo[4,3-c]pyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in this promising field.
A Versatile Scaffold with Diverse Biological Activities
The pyrazolo[4,3-c]pyridine core is a versatile template for the design of potent and selective therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. The adaptability of the scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has focused on the development of pyrazolo[4,3-c]pyridine derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cancer cell signaling and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[7]
Cell culture medium (serum-free for incubation with MTT)
MTT solvent (e.g., DMSO, isopropanol with HCl)
96-well plates
Multichannel pipette
Plate reader (570 nm or 590 nm)
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
Incubation: Incubate the plate at 37°C for 3 hours.[8]
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm within 1 hour.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
The Ascendant Scaffold: A Technical Guide to Pyrazolo[4,3-c]pyridine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. As a pri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. As a privileged structure, its derivatives have demonstrated a wide spectrum of biological activities, engaging with a variety of molecular targets implicated in numerous disease states.[1][2] This versatility has led to the development of compounds with antimicrobial, anticancer, anti-inflammatory, and anxiolytic properties.[2] Notably, this scaffold is present in Setanaxib, an inhibitor of NADPH oxidase (NOX) isoforms that has advanced into clinical trials, underscoring the therapeutic potential of this chemical class.[3] This guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of pyrazolo[4,3-c]pyridine derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of relevant biological pathways.
Synthesis of the Pyrazolo[4,3-c]pyridine Core
A common and effective method for the synthesis of the 3-oxo-pyrazolo[4,3-c]pyridine scaffold involves the condensation of a dienamine intermediate with appropriately functionalized amines.[2] This approach offers a straightforward route to a variety of derivatives, particularly sulfonamides, which have shown promise as enzyme inhibitors.
A generalized synthetic workflow is depicted below. The process begins with a two-step procedure starting from dimethyl acetonedicarboxylate to synthesize the key dienamine intermediate. This intermediate is then condensed with various amines, such as those containing sulfonamide fragments, via reflux in methanol to yield the final pyrazolo[4,3-c]pyridine products in good yields.[2]
Caption: General synthetic workflow for pyrazolo[4,3-c]pyridine derivatives.
Medicinal Chemistry Applications & Quantitative Data
Pyrazolo[4,3-c]pyridine derivatives have been successfully developed to target a range of enzymes and protein-protein interactions.
Carbonic Anhydrase Inhibitors
A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[2] These enzymes play a crucial role in pH regulation and other physiological processes, making them attractive targets. The inhibitory activities were assessed using a stopped-flow CO₂ hydrase assay.[2]
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides
*Acetazolamide (AAZ) is a standard clinical CA inhibitor used for comparison.
Structure-activity relationship (SAR) studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is critical for activity and selectivity.[2] For instance, an N-methylpropionamide linker (compound 1f ) was favorable for hCA I inhibition, whereas a direct connection (1b ) or a simple ethyl linker (1a ) was less effective.[2]
NADPH Oxidase (NOX) Inhibitors
Setanaxib (GKT-831), a 2,4,5-trisubstituted pyrazolo[4,3-c]pyridine-3,6-dione, is a first-in-class dual inhibitor of NOX1 and NOX4.[3][4] These enzymes are key producers of reactive oxygen species (ROS), and their overactivity is implicated in the pathophysiology of fibrosis in organs such as the liver, kidney, and lung.[3][4][5] By inhibiting NOX1/4, Setanaxib reduces ROS production, thereby mitigating oxidative stress, inflammation, and the progression of fibrosis.[4][6]
Setanaxib's mechanism involves blocking the catalytic activity of NOX1 and NOX4, which are involved in signaling pathways that promote fibrosis, such as those mediated by TGF-β.[3][8] This intervention can halt or even reverse the excessive accumulation of extracellular matrix proteins that characterizes fibrotic diseases.[4]
Caption: Simplified signaling pathway showing the role of NOX1/4 in fibrosis and the inhibitory action of Setanaxib.
The protein-protein interaction (PPI) between PEX14 and PEX5 is essential for protein import into glycosomes, which are organelles vital for the survival of Trypanosoma parasites.[9][10] Disrupting this interaction leads to the mislocalization of glycosomal enzymes, causing metabolic collapse and parasite death.[9][10] A structure-based drug design approach identified pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of this PPI, demonstrating potent trypanocidal activity.[10]
Caption: Workflow for the structure-based discovery of PEX14-PEX5 PPI inhibitors.
Table 3: Activity of Pyrazolo[4,3-c]pyridine PPI Inhibitors
| Optimized Hybrid Molecule | T. brucei Activity | IC₅₀ comparable to approved drugs |[10] |
Key Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
This protocol is adapted from the synthesis of compounds 1a-f as described by Angeli et al.[2]
Synthesis of Dienamine Intermediate (2): The starting dienamine is prepared from dimethyl acetonedicarboxylate following established two-step literature procedures.
Condensation Reaction:
To a solution of the dienamine intermediate (1 equivalent) in methanol, add the desired amine containing a sulfonamide fragment (1 equivalent).
Heat the reaction mixture to reflux.
Maintain reflux for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product often precipitates from the solution. Collect the solid by filtration.
Wash the solid with cold methanol and dry under vacuum to yield the final pyrazolo[4,3-c]pyridine sulfonamide. Products are typically obtained in 72-88% yields.[2]
This assay measures the inhibition of CA-catalyzed CO₂ hydration. The protocol is based on the stopped-flow CO₂ hydrase assay.[2][11][12]
Principle: The assay follows the change in pH as CA catalyzes the hydration of CO₂. An out-of-equilibrium CO₂/HCO₃⁻ solution is generated by rapidly mixing two solutions of different pH and buffer composition. The subsequent CA-catalyzed relaxation of the solution to equilibrium pH is monitored using a pH indicator.[11]
Reagents:
Solution A: HEPES buffer (e.g., 20 mM, pH 7.0).
Solution B: Sodium bicarbonate solution (e.g., 44 mM NaHCO₃), saturated with CO₂ to a specific percentage (e.g., ~1%), resulting in a higher pH (e.g., pH 8.4).
pH Indicator: A pH-sensitive dye like pyranine (fluorescent) or phenol red (absorbance).[11]
Enzyme: Purified human CA isoform.
Inhibitor: Pyrazolo[4,3-c]pyridine derivative dissolved in a suitable solvent (e.g., DMSO).
Procedure:
Equilibrate all solutions to the desired temperature (e.g., 10°C or 25°C).
In a stopped-flow instrument, rapidly mix Solution A (containing the enzyme, inhibitor, and pH indicator) with Solution B.
Monitor the change in fluorescence or absorbance of the pH indicator over time.
The rate of the pH change is proportional to the enzyme activity.
Calculate the initial rates of the catalyzed reaction at different inhibitor concentrations.
Determine the Kᵢ value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor term).
Protocol 3: NMR Chemical Shift Perturbation (CSP) Assay
This biophysical method is used to confirm direct binding of a ligand to a target protein and to determine the dissociation constant (Kᴅ).[13]
Principle: The chemical shift of an atomic nucleus in a protein is sensitive to its local chemical environment. When a ligand binds, the chemical environment of nuclei at or near the binding site changes, causing a perturbation (shift) in their corresponding peaks in an NMR spectrum (typically a ¹H-¹⁵N HSQC).[13] The magnitude of the shift is dependent on the concentration of the ligand.
Materials:
¹⁵N-labeled target protein (e.g., TbPEX14) in a suitable NMR buffer.
Ligand (e.g., pyrazolo[4,3-c]pyridine hit compound) stock solution.
Procedure:
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
Prepare a series of samples by titrating increasing amounts of the ligand into the protein solution.
Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.
Overlay the spectra and identify amide peaks that shift upon ligand addition.
Calculate the weighted-average chemical shift difference (Δδ) for each perturbed residue at each ligand concentration.
Plot the chemical shift perturbations (Δδ) against the ligand concentration.
Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kᴅ).
Conclusion
The pyrazolo[4,3-c]pyridine scaffold is a highly valuable core in modern medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. Derivatives have shown significant promise as inhibitors of enzymes like carbonic anhydrases and NADPH oxidases, as well as challenging targets like protein-protein interactions. The progression of Setanaxib into clinical trials provides strong validation for the therapeutic potential of this scaffold. Future research focusing on expanding the chemical space around this core, guided by structure-based design and a deeper understanding of its interaction with biological targets, is poised to deliver the next generation of innovative therapeutics.
In-Depth Technical Guide: Safety and Handling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information for 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic building block with poten...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical and Physical Properties
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a solid, halogenated heterocyclic compound.[1] A summary of its key chemical and physical properties is provided in the table below.
Due to its classification as an acutely toxic solid, stringent safety protocols must be followed when handling 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The following are general best-practice procedures and should be adapted to specific laboratory conditions and experimental scales.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following PPE is mandatory when handling this compound:
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, chemical safety goggles and a face shield should be used.
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before each use and changed immediately if contaminated.
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit may be necessary.
Engineering Controls
Ventilation: All handling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Weighing: Weighing of the solid compound should be performed within a ventilated enclosure or by using a tare method where the container is sealed before being removed from the fume hood for weighing.
Handling Procedures
Work Area: Designate a specific area for handling this compound and clearly label it with appropriate hazard warnings.
Contamination Prevention: Avoid the formation of dust. Handle the solid with care, using appropriate tools (e.g., spatulas). After handling, thoroughly decontaminate the work area and any equipment used.
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Storage
Container: Store in a tightly sealed, clearly labeled container.
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Segregation: Store separately from strong oxidizing agents and other incompatible substances.
Disposal
Waste Classification: Dispose of 6-Bromo-1H-pyrazolo[4,3-c]pyridine and any contaminated materials as hazardous waste.
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
General Synthetic Procedure for Pyrazolopyridines (Illustrative)
The synthesis of pyrazolopyridines often involves the cyclization of a suitably substituted aminopyridine derivative. A representative, though not specific, procedure is outlined below.
6-Bromo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Researchers
An In-depth Overview of Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals This technical guide provides a comprehensive overview of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic b...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Overview of Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details its commercial suppliers, physicochemical properties, and published experimental protocols. Additionally, it presents visual representations of relevant biological pathways and experimental workflows to support researchers in its application.
Physicochemical Properties
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound. Its core structure is a pyrazolopyridine scaffold, which is a key feature in many biologically active molecules. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile starting material for the synthesis of compound libraries.
The following table summarizes the primary commercial suppliers for 6-Bromo-1H-pyrazolo[4,3-c]pyridine, providing key details for procurement. Researchers are advised to consult the suppliers directly for the most current pricing and availability.
Supplier
Product Number
Purity
Available Quantity
Notes
Sigma-Aldrich (AldrichCPR)
BLN00019-1G
Not specified
1 g
Sold for early discovery research; buyer is responsible for confirming identity and purity.[1]
Note: Several other suppliers were found for isomers such as 6-Bromo-1H-pyrazolo[4,3-b]pyridine and 6-Bromo-1H-pyrazolo[3,4-b]pyridine. Researchers should pay close attention to the CAS number to ensure they are ordering the correct isomer.
Experimental Protocols and Synthesis
While specific experimental protocols for the direct application of 6-Bromo-1H-pyrazolo[4,3-c]pyridine are proprietary or application-dependent, synthetic routes for the pyrazolo[4,3-c]pyridine core and related structures have been published. These provide valuable insights for researchers looking to utilize or modify the compound.
Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
A study by Bedwell et al. (2023) outlines an efficient synthesis for the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which can be adapted.[4] The key steps involve:
Huisgen Indazole Synthesis Adaptation: The synthesis starts from readily available materials, adapting a classical indazole synthesis procedure.
Solvent Optimization: The use of dichloroethane (DCE) as a co-solvent was found to enhance the scalability of the reaction.[4]
Intermediate Isolation: This optimized protocol allows for the isolation of the intermediate 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones without the need for purification.[4]
Deacetylation: The final step involves a simple deacetylation using sodium methoxide (NaOMe) in methanol (MeOH) to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridines in excellent overall yield.[4]
This methodology highlights a robust pathway for accessing this class of compounds, which can be a template for further derivatization at the halogenated position.
General Workflow for Chemical Procurement and Use
The following diagram illustrates a typical workflow for researchers when sourcing and utilizing a chemical intermediate like 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Workflow for sourcing, quality control, and experimental use.
Biological Context and Signaling Pathways
The pyrazolopyridine scaffold is a common feature in kinase inhibitors. While the direct targets of 6-Bromo-1H-pyrazolo[4,3-c]pyridine are not extensively documented in the public domain, the closely related isomer, 1H-pyrazolo[3,4-b]pyridine, has been identified as a potent inhibitor of TANK-binding kinase 1 (TBK1).[5] TBK1 is a key kinase in the innate immune signaling pathway, responsible for activating interferon regulatory factors.
The diagram below illustrates a simplified representation of the TBK1 signaling pathway, a potential area of application for derivatives of this chemical family.
Caption: Simplified TBK1 signaling pathway, a target for pyrazolopyridines.
In this pathway, the recognition of pathogen-associated molecular patterns by receptors leads to the recruitment and activation of TBK1. TBK1 then phosphorylates interferon regulatory factors (IRFs), leading to their dimerization, nuclear translocation, and subsequent expression of type I interferons. Inhibitors based on the pyrazolopyridine scaffold can block this process by targeting the ATP-binding site of TBK1.[5]
Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as carbonic anhydrase inhibitors, suggesting the scaffold's utility against multiple target classes.[6]
Safety Information
As with any laboratory chemical, proper safety precautions should be taken when handling 6-Bromo-1H-pyrazolo[4,3-c]pyridine. According to safety data sheets for related compounds, hazards may include:
Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing from commercially available starting materials.
Introduction
Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their structural similarity to purines. This structural mimicry allows them to interact with a wide range of biological targets, leading to their investigation as potential therapeutic agents for various diseases. The 6-bromo-1H-pyrazolo[4,3-c]pyridine scaffold, in particular, serves as a valuable intermediate for the synthesis of more complex molecules through functionalization of the bromine atom, enabling the exploration of structure-activity relationships in drug development programs. This protocol outlines a reliable method for the preparation of this key intermediate.
Overall Reaction Scheme
The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine is accomplished in two sequential steps:
Formation of 2-Bromo-6-hydrazinylpyridine: Nucleophilic aromatic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine.
Cyclization to 6-Bromo-1H-pyrazolo[4,3-c]pyridine: Annulation of the pyrazole ring by reacting the hydrazinylpyridine intermediate with a one-carbon electrophile, such as trimethyl orthoformate.
Caption: Overall two-step synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Data Presentation
Table 1: Starting Materials and Reagents
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
Supplier Suggestion
2,6-Dibromopyridine
C₅H₃Br₂N
236.89
626-05-1
Sigma-Aldrich, TCI
Hydrazine hydrate
H₆N₂O
50.06
7803-57-8
Sigma-Aldrich, Alfa Aesar
1-Propanol
C₃H₈O
60.10
71-23-8
Fisher Scientific, VWR
Trimethyl orthoformate
C₄H₁₀O₃
106.12
149-73-5
Sigma-Aldrich, Acros Organics
p-Toluenesulfonic acid
C₇H₈O₃S
172.20
104-15-4
Sigma-Aldrich, TCI
Ethanol
C₂H₆O
46.07
64-17-5
Fisher Scientific, VWR
Table 2: Product and Intermediate Characteristics
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
Expected Yield
Physical Appearance
2-Bromo-6-hydrazinylpyridine
C₅H₆BrN₃
188.03
55737-01-4
High
Pale-yellow needles
6-Bromo-1H-pyrazolo[4,3-c]pyridine
C₆H₄BrN₃
198.02
1206973-12-7
Moderate to Good
Solid
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-hydrazinylpyridine
This protocol is adapted from the procedure described by Zoppellaro et al. (2004).[1][2]
Materials:
2,6-Dibromopyridine (8.0 g, 33.8 mmol)
Hydrazine hydrate (15 mL, 309 mmol)
1-Propanol (2 mL)
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle with magnetic stirrer
Ice bath
Buchner funnel and filter paper
Procedure:
To a 100 mL round-bottom flask, add 2,6-dibromopyridine (8.0 g, 33.8 mmol), hydrazine hydrate (15 mL, 309 mmol), and 1-propanol (2 mL).
Equip the flask with a reflux condenser and a magnetic stir bar.
Heat the reaction mixture to 80 °C with stirring for 12 hours.
After 12 hours, cool the reaction mixture to room temperature and then place it in an ice bath overnight to facilitate crystallization.
Collect the resulting pale-yellow needles by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold water.
Dry the product under vacuum to obtain 2-bromo-6-hydrazinylpyridine.
Caption: Workflow for the synthesis of 2-Bromo-6-hydrazinylpyridine.
Protocol 2: Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Materials:
2-Bromo-6-hydrazinylpyridine (from Protocol 1)
Trimethyl orthoformate
p-Toluenesulfonic acid (catalytic amount)
Ethanol
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 2-bromo-6-hydrazinylpyridine in ethanol.
Add an excess of trimethyl orthoformate to the solution.
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent and excess trimethyl orthoformate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Workflow for the cyclization to 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution and avoid inhalation, ingestion, and skin contact.
2,6-Dibromopyridine is a skin and eye irritant.
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The provided protocols describe a straightforward and efficient two-step synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine from readily available starting materials. This key intermediate can be utilized for further chemical modifications, making it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for yield and purity based on their specific laboratory settings and requirements.
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrazolo[4,3-c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with various aryl and heteroaryl boronic acids. The pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the ability to functionalize it via C-C bond formation is crucial for the development of novel therapeutic agents.
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It is widely utilized in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid coupling partners.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions of structurally similar bromo-aza-heterocycles. This data provides a valuable starting point for optimizing the reaction with 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (if using a biphasic system, typically in a 3:1 to 5:1 ratio of organic solvent to water). The reaction concentration is typically between 0.1 and 0.5 M.
Catalyst and Ligand Addition: Add the palladium catalyst (1-10 mol%) and ligand (if required) to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
Degassing: Purge the reaction mixture with the inert gas for an additional 5-10 minutes.
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. The reaction can also be performed at room temperature with highly active catalyst systems or accelerated using microwave irradiation.[5]
Monitoring: Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer.
Extract the aqueous layer with the organic solvent (2-3 times).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired coupled product.
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the protocol described above.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups. The 1H-pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 6-position via C-N coupling is crucial for the development of new therapeutic agents.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, leveraging established conditions for the structurally analogous 5-bromo-1H-pyrazolo[3,4-c]pyridine.
Reaction Principle
The Buchwald-Hartwig amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 6-amino-1H-pyrazolo[4,3-c]pyridine derivative and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific amine coupling partner.
Data Presentation: Reaction Conditions
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of a 5-halo-1H-pyrazolo[3,4-c]pyridine, which serves as a strong starting point for the 6-bromo isomer.
Parameter
Condition
Notes
Aryl Halide
5-Bromo-1H-pyrazolo[3,4-c]pyridine
Structurally analogous to 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
4-10 mol% is typically employed. Bulky, electron-rich phosphine ligands are generally preferred.
Base
Cs₂CO₃ (Cesium Carbonate)
1.5 - 2.0 equivalents. Other bases like NaOtBu or K₂CO₃ can also be effective depending on the substrate.
Solvent
1,4-Dioxane or Toluene
Anhydrous and degassed solvent is crucial for optimal results.
Temperature
100 - 120 °C
Reaction temperature may require optimization based on the reactivity of the amine.
Reaction Time
12 - 24 hours
Progress should be monitored by TLC or LC-MS.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. This protocol should be adapted and optimized for the specific amine coupling partner.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
Amine (1.2 equiv)
Pd₂(dba)₃ (2.5 mol%)
Xantphos (5 mol%)
Cs₂CO₃ (2.0 equiv)
Anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M of the limiting reagent)
Schlenk tube or microwave vial
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add 6-Bromo-1H-pyrazolo[4,3-c]pyridine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
Evacuate and backfill the reaction vessel with the inert gas three times.
Add the amine, followed by the anhydrous, degassed 1,4-dioxane via syringe.
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-1H-pyrazolo[4,3-c]pyridine derivative.
Mandatory Visualizations
Here are diagrams illustrating the key aspects of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 6-Bromo-1H-pyra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, acting as a bioisostere of purine and appearing in various kinase inhibitors and other therapeutic agents.[1] The methods detailed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—are foundational for elaborating this core structure, enabling the synthesis of diverse compound libraries for drug discovery and development.
General Workflow for Palladium-Catalyzed Cross-Coupling
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful exclusion of oxygen and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[2] Reaction progress should be monitored by suitable analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between 6-Bromo-1H-pyrazolo[4,3-c]pyridine and various organoboron reagents.[3] This reaction is valued for its mild conditions and tolerance of a broad range of functional groups, making it highly suitable for the synthesis of complex molecules in drug discovery.[3][4]
Application Notes
The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyrazolo[4,3-c]pyridine core. This functionalization is critical for exploring structure-activity relationships (SAR) by modifying steric and electronic properties to enhance target binding affinity and selectivity. The reaction's robustness and the commercial availability of a vast number of boronic acids and esters make it a primary tool for library synthesis.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
To a dry round-bottom flask, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the boronic acid (1.5 eq.), and K₂CO₃ (2.0 eq.).
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
Under an inert atmosphere, add Pd(PPh₃)₄ (0.05 eq.).
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
Dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired 6-substituted-1H-pyrazolo[4,3-c]pyridine.[3]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 6-Bromo-1H-pyrazolo[4,3-c]pyridine and a terminal alkyne, providing access to alkynyl-substituted heterocycles.[6][7] These products are valuable intermediates that can undergo further transformations or act as key structural motifs in pharmacologically active compounds.
Application Notes
Introducing an alkynyl group provides a rigid linker that can be used to probe deeper into protein binding pockets. The resulting C-C triple bond can be further functionalized, for example, through reduction to an alkene or alkane, or by participation in cycloaddition reactions (e.g., click chemistry) to link the scaffold to other molecules or probes. The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst.[7]
Caption: Key components of the Sonogashira cross-coupling reaction.
Data Presentation: Representative Sonogashira Coupling Conditions
In a dry Schlenk flask under an inert atmosphere, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.10 eq.).
Add anhydrous DMF, followed by Et₃N (3.0 eq.).
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
Stir the reaction at room temperature or heat to 50-60 °C, monitoring progress by TLC.
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired product.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9] This reaction is essential for installing primary or secondary amine functionalities, which are prevalent in bioactive molecules.
Application Notes
This reaction allows for the direct formation of N-aryl and N-heteroaryl bonds at the 6-position of the pyrazolo[4,3-c]pyridine core.[10] The introduced amino group can serve as a hydrogen bond donor or acceptor, significantly influencing the molecule's interaction with its biological target. The versatility of the reaction allows for the coupling of a wide range of amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.[9]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.03 eq.), and NaOtBu (1.4 eq.) under an inert atmosphere.
Add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.).
Seal the tube with a septum, then add anhydrous toluene followed by the amine (1.2 eq.) via syringe.
Heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring.
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by silica gel chromatography to obtain the aminated product.
Heck Reaction
The Heck reaction creates a carbon-carbon bond by coupling 6-Bromo-1H-pyrazolo[4,3-c]pyridine with an alkene.[14] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile synthetic handles for further derivatization or as key structural elements themselves.[14]
Application Notes
The Heck reaction allows for the vinylation of the pyrazolo[4,3-c]pyridine core, leading to the formation of substituted alkenes.[15] This transformation is valuable for extending the carbon framework of the molecule and for synthesizing precursors to more complex structures. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.[14]
Caption: Simplified catalytic cycle of the Heck reaction.
Data Presentation: Representative Heck Reaction Conditions
Application Notes and Protocols: Leveraging 6-Bromo-1H-pyrazolo[4,3-c]pyridine for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its resemblance to the purine ring of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The specific isomer, 6-Bromo-1H-pyrazolo[4,3-c]pyridine, offers a versatile starting point for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets. This document provides detailed application notes and representative protocols for the use of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in the discovery and development of next-generation kinase inhibitors.
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-pyrazolo[4,3-c]pyridine core acts as a bioisostere of adenine, effectively targeting the ATP-binding pocket of kinases. The nitrogen atoms within the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant for binding affinity. The bromine atom at the 6-position is particularly advantageous for synthetic elaboration, allowing for the introduction of aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the medicinal chemist to systematically probe the solvent-exposed regions of the ATP-binding site to enhance potency and selectivity.
Key Kinase Targets
While specific kinase targets for inhibitors derived directly from 6-Bromo-1H-pyrazolo[4,3-c]pyridine are not extensively documented in publicly available literature, related pyrazolopyridine scaffolds have shown activity against a variety of kinases, suggesting potential targets for inhibitors derived from this scaffold. These include:
Tyrosine Kinases: such as SRC family kinases, and Receptor Tyrosine Kinases (RTKs) like EGFR and FGFR.
Serine/Threonine Kinases: including members of the MAPK pathway like ERK, and cell cycle-regulating kinases such as CDKs.[1]
Non-receptor Tyrosine Kinases: such as Tec family kinases, for instance, ITK.
The development of derivatives from the 6-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold allows for the generation of compound libraries to screen against these and other relevant kinases implicated in diseases such as cancer and inflammatory disorders.
Data Presentation: In Vitro Activity of Representative Pyrazolopyridine-Based Kinase Inhibitors
The following table summarizes the in vitro activity of selected kinase inhibitors based on different pyrazolopyridine scaffolds to illustrate the potential of this compound class. Data for inhibitors derived specifically from 6-Bromo-1H-pyrazolo[4,3-c]pyridine is limited; therefore, this table includes data from related isomers to provide a comparative context.
The following are representative protocols for the synthesis and evaluation of kinase inhibitors starting from 6-Bromo-1H-pyrazolo[4,3-c]pyridine. These protocols are based on established methodologies for similar heterocyclic systems and may require optimization for this specific scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the 6-position of the pyrazolo[4,3-c]pyridine core.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Nitrogen or Argon gas
Standard glassware for organic synthesis
Silica gel for column chromatography
Procedure:
To a reaction vessel, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-1H-pyrazolo[4,3-c]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
Purified recombinant kinase
Kinase-specific substrate
ATP
Synthesized inhibitor compounds
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute further in the kinase assay buffer.
In a white, opaque assay plate, add the kinase and the inhibitor solution. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (at a concentration near the Km for the target kinase).
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescence-based assay kit. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).
Add the second reagent from the kit, which converts the ADP generated during the kinase reaction to ATP and provides the necessary components for a luciferase reaction. Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).
Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
6-Bromo-1H-pyrazolo[4,3-c]pyridine represents a promising and versatile scaffold for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 6-position through robust cross-coupling reactions provide a solid foundation for the generation of compound libraries for screening against a wide array of kinase targets. The protocols and data presented herein offer a starting point for researchers to design, synthesize, and evaluate new kinase inhibitors based on this valuable heterocyclic core, with the ultimate goal of developing new therapeutics for various diseases.
Application Notes and Protocols for the Derivatization of 6-Bromo-1H-pyrazolo[4,3-c]pyridine at the Bromo Position
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the derivatization of the 6-Bromo-1H-pyrazolo[4,3-c]pyridine core at the bromine-substituted positi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 6-Bromo-1H-pyrazolo[4,3-c]pyridine core at the bromine-substituted position. This scaffold is a valuable starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. The functionalization at the 6-position allows for the introduction of a wide range of molecular diversity, enabling the exploration of structure-activity relationships (SAR).
The primary methods for derivatization at the bromo position involve palladium-catalyzed cross-coupling reactions, which are highly versatile and tolerate a broad spectrum of functional groups. This document details protocols for three key transformations: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1H-pyrazolo[4,3-c]pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 6-position of the pyrazolopyridine core and various aryl or heteroaryl boronic acids or esters.[1][2][3][4][5][6] This reaction is instrumental in creating biaryl structures, which are common motifs in biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar heterocyclic systems.[4][7] Optimization may be required for specific substrates.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
Solvent (e.g., 1,4-dioxane/water mixture (4:1), DMF, or toluene)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a dry reaction vessel, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the palladium catalyst under the inert atmosphere.
Add the degassed solvent to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield data for the Suzuki-Miyaura coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with various boronic acids, based on typical outcomes for similar reactions.
Entry
Boronic Acid
Catalyst (mol%)
Base (eq.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Dioxane/H₂O 4:1
90
12
85
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Dioxane/H₂O 4:1
90
12
88
3
3-Pyridylboronic acid
PdCl₂(dppf) (3)
Na₂CO₃ (2)
DMF
100
16
75
4
2-Thiopheneboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2)
Dioxane/H₂O 4:1
90
10
82
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-pyrazolo[4,3-c]pyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10][11][12] This method allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyrazolopyridine ring.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of similar bromo-substituted heterocycles.[13] Ligand and base screening may be necessary for optimal results with different amines.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine
Amine (primary or secondary, 1.1 - 1.5 equivalents)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a dry Schlenk tube, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the palladium precatalyst, and the phosphine ligand.
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.) and the base (1.5-2.5 eq.).
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield data for the Buchwald-Hartwig amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with various amines, based on typical outcomes for similar reactions.
Entry
Amine
Catalyst/Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (1) / XPhos (2)
NaOt-Bu (1.5)
Toluene
100
8
92
2
Aniline
Pd₂(dba)₃ (1.5) / BINAP (3)
Cs₂CO₃ (2)
Dioxane
110
16
85
3
Benzylamine
Pd₂(dba)₃ (1) / XPhos (2)
NaOt-Bu (1.5)
Toluene
100
10
88
4
N-Methylaniline
Pd₂(dba)₃ (1.5) / RuPhos (3)
K₃PO₄ (2)
Dioxane
110
18
78
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling for the Synthesis of 6-Alkynyl-1H-pyrazolo[4,3-c]pyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[14][15][16][17][18] This reaction is an excellent method for introducing alkynyl functionalities, which can serve as versatile handles for further transformations, such as click chemistry.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline adapted from established procedures for the Sonogashira coupling of bromo-pyridines.[16]
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine
Terminal alkyne (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%; or Pd(PPh₃)₄, 2-5 mol%)
Copper(I) iodide (CuI, 1-3 mol%)
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
Anhydrous solvent (e.g., THF or DMF)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a dry reaction vessel, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the palladium catalyst, and copper(I) iodide.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the anhydrous solvent and the base under the inert atmosphere.
Add the terminal alkyne (1.2-1.5 eq.) dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate.
Purify the crude product by silica gel column chromatography to obtain the desired 6-alkynyl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield data for the Sonogashira coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with various terminal alkynes.
Entry
Alkyne
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (3) / CuI (1.5)
Et₃N
THF
RT
6
90
2
Ethynyltrimethylsilane
Pd(PPh₃)₄ (3) / CuI (1.5)
DIPA
DMF
50
8
85
3
Propargyl alcohol
Pd(PPh₃)₂Cl₂ (3) / CuI (1.5)
Et₃N
THF
RT
12
78
4
1-Hexyne
Pd(PPh₃)₄ (3) / CuI (1.5)
DIPA
DMF
50
10
83
Diagram of Sonogashira Coupling Experimental Workflow
Application Notes and Protocols for N-alkylation and N-arylation of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the N-alkylation and N-arylation of 6-bromo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the N-alkylation and N-arylation of 6-bromo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The structural similarity of the pyrazolopyridine core to endogenous purines makes it a privileged structure for targeting a variety of biological molecules, particularly protein kinases.[1] Functionalization at the pyrazole nitrogen atoms (N-1 and N-2) is a critical step in the synthesis of compound libraries for drug discovery, enabling the modulation of potency, selectivity, and pharmacokinetic properties.
N-alkylation of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
N-alkylation of 6-bromo-1H-pyrazolo[4,3-c]pyridine typically proceeds to give a mixture of two regioisomers, the N-1 and N-2 alkylated products, which can be separated by column chromatography. The ratio of these isomers is influenced by the reaction conditions, including the choice of base and solvent, as well as the steric and electronic properties of the alkylating agent.
Quantitative Data Summary for N-alkylation
The following table summarizes representative reaction conditions and yields for the N-alkylation of analogous 5-halo-1H-pyrazolo[3,4-c]pyridine systems. This data serves as a strong predictive guide for the functionalization of the 6-bromo-1H-pyrazolo[4,3-c]pyridine scaffold.
To a solution of 6-bromo-1H-pyrazolo[4,3-c]pyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise at 0 °C.
Stir the suspension at 0 °C for 30 minutes.
Add the alkylating agent dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to separate the N-1 and N-2 isomers.
Protocol 2: N-alkylation using Carbonate Bases
This method provides a milder alternative to sodium hydride.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
Alkylating agent (e.g., ethyl iodide) (1.2 eq)
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 6-bromo-1H-pyrazolo[4,3-c]pyridine in anhydrous DMF or ACN, add the carbonate base.
Stir the suspension at room temperature for 15 minutes.
Add the alkylating agent to the reaction mixture.
Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) until completion.
Pour the reaction mixture into water and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the separated N-1 and N-2 alkylated products.[1]
N-arylation of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is the method of choice for the N-arylation of 6-bromo-1H-pyrazolo[4,3-c]pyridine. The choice of ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.
Quantitative Data Summary for N-arylation
The following table presents typical reaction conditions and yields for the Buchwald-Hartwig amination of structurally similar bromopyridine and bromoindazole derivatives. This information provides a solid foundation for optimizing the N-arylation of 6-bromo-1H-pyrazolo[4,3-c]pyridine.
Organic solvent for workup (e.g., ethyl acetate, dichloromethane)
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a dry Schlenk tube under an inert atmosphere, combine 6-bromo-1H-pyrazolo[4,3-c]pyridine, the palladium precatalyst, the phosphine ligand, and the base.
Evacuate and backfill the tube with the inert gas three times.
Add the anhydrous solvent via syringe, followed by the amine coupling partner.
Seal the tube and heat the reaction mixture with vigorous stirring at the designated temperature (typically 65-110 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and filter through a pad of Celite, washing the pad with additional solvent.
Wash the filtrate with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflows
Caption: General experimental workflows for N-alkylation and N-arylation.
Signaling Pathway Context: Pyrazolopyridines as Kinase Inhibitors
Derivatives of the pyrazolo[4,3-c]pyridine scaffold are recognized as potent inhibitors of various protein kinases.[4] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket.[1] This inhibition blocks the downstream phosphorylation cascade, thereby interfering with signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibitors of kinases such as ERK (extracellular signal-regulated kinase) can halt the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1]
6-Bromo-1H-pyrazolo[4,3-c]pyridine: A Versatile Scaffold for Bioactive Molecules
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring both a pyrazole and a pyridine ring, serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The bromine atom at the 6-position provides a convenient handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in the development of potent and selective kinase inhibitors, with a particular focus on p38 mitogen-activated protein kinase (MAPK).
The pyrazolopyridine core is a recognized "privileged structure" in medicinal chemistry, as it can mimic the purine core of ATP and bind to the ATP-binding site of various kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The versatility of the 6-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold allows for the systematic modification of its structure to achieve high potency and selectivity for specific kinase targets.
Bioactivity Data of 6-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of representative bioactive molecules synthesized from pyrazolo[4,3-c]pyridine and its isomers, primarily targeting p38 MAPK.
Compound ID
Structure
Target Kinase
IC50 (nM)
BIRB 796
N/A
p38α
38
p38β
65
p38γ
200
p38δ
520
Compound 9c
Pyrazolo[3,4-b]pyridine derivative
p38α
420
Compound 9h
Pyrazolo[3,4-b]pyridine derivative
p38α
410
Compound 14a
Pyrazolo[3,4-b]pyridine derivative
p38α
130
Compound 14d
Pyrazolo[3,4-b]pyridine derivative
p38α
640
Note: The structures for compounds 9c, 9h, 14a, and 14d are complex and described in the source literature.[2] BIRB 796 is a well-characterized p38 MAPK inhibitor with a pyrazole-based scaffold.[3]
Key Applications in Bioactive Molecule Synthesis
The bromine atom at the 6-position of 1H-pyrazolo[4,3-c]pyridine is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse chemical functionalities.
Synthetic versatility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Experimental Protocols
The following are generalized protocols for key functionalization reactions of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1H-pyrazolo[4,3-c]pyridines
This protocol describes a typical procedure for the palladium-catalyzed coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with an arylboronic acid.[4]
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
Triphenylphosphine (PPh3) (4 mol%)
Potassium carbonate (K2CO3) (2 equivalents)
1,4-Dioxane
Water
Nitrogen or Argon gas
Standard laboratory glassware and purification supplies
Procedure:
To a dry reaction vessel, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vessel.
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of 1,4-dioxane under an inert atmosphere.
Add the catalyst solution to the reaction mixture.
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-pyrazolo[4,3-c]pyridines
This protocol outlines a general procedure for the palladium-catalyzed amination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.[5][6][7]
Standard laboratory glassware and purification supplies
Procedure:
In a glovebox or under a stream of inert gas, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) to a dry reaction vessel.
Add anhydrous toluene or dioxane to the vessel.
Seal the vessel and heat the reaction mixture to 80-110 °C.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-1H-pyrazolo[4,3-c]pyridines
This protocol provides a general method for the palladium and copper co-catalyzed coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with a terminal alkyne.[8][9][10][11][12]
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Nitrogen or Argon gas
Standard laboratory glassware and purification supplies
Procedure:
To a dry reaction vessel, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1 equivalent), Pd(PPh3)2Cl2 (2 mol%), and CuI (4 mol%).
Evacuate and backfill the vessel with an inert gas three times.
Add anhydrous THF or DMF and the amine base (Et3N or DIPEA).
Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Application in Targeting the p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Overactivation of this pathway is implicated in a variety of inflammatory diseases and cancers. Small molecule inhibitors that target p38 MAPK can modulate downstream inflammatory cytokine production, making them attractive therapeutic candidates. Derivatives of 6-Bromo-1H-pyrazolo[4,3-c]pyridine have been successfully developed as potent p38 MAPK inhibitors.[13]
Inhibition of the p38 MAPK signaling pathway.
The diagram above illustrates the canonical p38 MAPK signaling cascade. Extracellular stimuli activate a series of upstream kinases (MAPKKK and MAPKK), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and various transcription factors. This leads to the production of pro-inflammatory cytokines and other cellular responses. Pyrazolopyridine-based inhibitors, synthesized from scaffolds like 6-Bromo-1H-pyrazolo[4,3-c]pyridine, can bind to the ATP-binding site of p38 MAPK, preventing its phosphorylation and activation, thereby blocking the downstream inflammatory cascade.
Conclusion
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a highly valuable and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. The straightforward functionalization of the 6-position via robust and well-established cross-coupling methodologies provides a powerful platform for generating diverse chemical libraries for drug discovery programs. The successful development of potent p38 MAPK inhibitors based on the pyrazolopyridine scaffold highlights the potential of this heterocyclic system in addressing a range of therapeutic needs. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the synthetic utility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in their quest for novel therapeutics.
Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The pyrazol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to introduce diverse alkynyl groups at the 6-position via Sonogashira coupling opens up extensive possibilities for generating novel molecular entities for drug discovery programs.
The Sonogashira reaction is a robust and versatile palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is particularly valuable for the functionalization of heteroaromatic systems under relatively mild conditions.
General Reaction Scheme
The Sonogashira coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with a terminal alkyne proceeds as follows:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocols
While a specific protocol for 6-Bromo-1H-pyrazolo[4,3-c]pyridine is not extensively documented, the following procedure is adapted from a well-established method for the Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-pyridinecarbonitrile.[2] This protocol is expected to be highly effective for the target substrate.
Protocol 1: Standard Sonogashira Coupling
This protocol outlines a standard procedure for the coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with a terminal alkyne using a palladium/copper catalytic system.
To a flame-dried round-bottom flask under an inert atmosphere, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Add Pd(PPh₃)₄ and CuI to the flask.
Add a solution of the terminal alkyne in a mixture of anhydrous THF and Et₃N (typically a 2:1 to 4:1 v/v ratio).
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight (e.g., 16 hours).[2]
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove insoluble materials.
The filtrate is concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-1H-pyrazolo[4,3-c]pyridine.
Data Presentation: Representative Yields
The following table summarizes expected yields for the Sonogashira coupling of a bromo-substituted pyridine nucleus with various terminal alkynes, based on literature data for a similar substrate.[2] These yields can be considered indicative for the coupling with 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Application Notes and Protocols for the Synthesis and Biological Screening of Substituted Pyrazolo[4,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of substituted pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds with si...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds with significant potential in drug discovery. The document details various synthetic methodologies and provides step-by-step protocols for a range of biological screening assays to evaluate their therapeutic potential.
Introduction
Pyrazolo[4,3-c]pyridines are bicyclic nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry. Their structural similarity to purine bases makes them attractive scaffolds for targeting a variety of biological macromolecules. This has led to the discovery of pyrazolo[4,3-c]pyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties. This document serves as a practical guide for researchers interested in the synthesis and biological evaluation of this promising class of compounds.
Data Presentation
The following tables summarize the quantitative biological activity data for representative substituted pyrazolo[4,3-c]pyridine derivatives and related compounds.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
Note: Data for pyrazolo[3,4-b]pyridines and other pyrazole derivatives are included to illustrate the antibacterial potential.
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted pyrazolo[4,3-c]pyridines and for conducting key biological screening assays.
Synthesis Protocols
1. Multi-component Synthesis of 3-(2-pyridyl)-6-aryl-1H-pyrazolo[4,3-c]pyridines
This protocol describes a microwave-assisted, one-pot, multi-component reaction for the synthesis of substituted pyrazolo[4,3-c]pyridines.
To a microwave vial, add 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1 mmol), the terminal alkyne (1.2 mmol), tert-butylamine (2 mmol), and Pd(PPh₃)₂Cl₂ (0.06 mmol) in toluene (5 mL).
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
After cooling, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Synthesis via Sonogashira Coupling and Cyclization
This method involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization to yield the pyrazolo[4,3-c]pyridine core.
Materials:
N-propargyl sulfonylhydrazone
Aryl iodide
Pd(PPh₃)₄ (5 mol%)
CuI (10 mol%)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF)
Procedure:
To a solution of N-propargyl sulfonylhydrazone (1 mmol) and aryl iodide (1.1 mmol) in DMF (5 mL), add Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and Et₃N (3 mmol).
Degas the reaction mixture with argon for 15 minutes.
Heat the mixture at 80 °C for 12 hours under an argon atmosphere.
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[4,3-c]pyridine.
Confirm the structure of the product using spectroscopic techniques.
3. Synthesis from 3-Acylpyridine N-oxide Tosylhydrazones
This protocol describes the synthesis of pyrazolo[4,3-c]pyridines through the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[10]
Materials:
3-Acylpyridine N-oxide
Tosylhydrazide
Tosyl chloride (TsCl)
Triethylamine (Et₃N)
Dichloromethane (DCM)
Procedure:
Preparation of the Tosylhydrazone: Reflux a solution of the 3-acylpyridine N-oxide (1 mmol) and tosylhydrazide (1.1 mmol) in methanol for 4 hours. Cool the reaction mixture to room temperature, and collect the precipitated tosylhydrazone by filtration.
Cyclization: To a solution of the 3-acylpyridine N-oxide tosylhydrazone (1 mmol) in DCM (10 mL), add Et₃N (2 mmol) followed by TsCl (1.2 mmol) at 0 °C.
Stir the reaction mixture at room temperature overnight.
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to isolate the pyrazolo[4,3-c]pyridine product. A regioisomeric pyrazolo[3,4-b]pyridine may also be formed.[10]
Characterize the product(s) by NMR and mass spectrometry.
Biological Screening Protocols
1. Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
Cancer cell line (e.g., MCF-7, A549, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Prepare serial dilutions of the test compounds in the culture medium.
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
Incubate the plates for another 48-72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application Notes and Protocols: 6-Bromo-1H-pyrazolo[4,3-c]pyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-1H-pyrazolo[4,3-c]pyridine is a versatile heterocyclic building block with significant potential in the development of advanced materia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-pyrazolo[4,3-c]pyridine is a versatile heterocyclic building block with significant potential in the development of advanced materials. Its rigid, planar structure, combined with the presence of both electron-donating and electron-withdrawing nitrogen atoms, imparts unique photophysical and electronic properties. The bromine atom at the 6-position serves as a key functional handle, enabling a wide range of chemical modifications through cross-coupling reactions. This allows for the rational design and synthesis of novel materials with tailored properties for various applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and organic solar cells.
These application notes provide an overview of the potential uses of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in materials science, along with generalized experimental protocols for the synthesis of functional derivatives and the fabrication of corresponding devices.
Application Notes
Organic Light-Emitting Diodes (OLEDs)
The pyrazolo[4,3-c]pyridine core is an attractive scaffold for the design of materials for OLEDs. The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrazole ring create an intrinsic donor-acceptor (D-A) structure. This can be further enhanced by strategic functionalization at the bromine position and the nitrogen atoms of the pyrazole ring.
Electron Transporting Materials (ETMs) and Host Materials: The inherent electron-deficient character of the pyridine moiety makes pyrazolo[4,3-c]pyridine derivatives promising candidates for electron-transporting and host materials in OLEDs. The high triplet energy of the scaffold is particularly advantageous for hosting phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.
Hole Transporting Materials (HTMs): By attaching electron-donating groups (e.g., triphenylamine, carbazole) at the 6-position via Suzuki or Buchwald-Hartwig coupling, the pyrazolo[4,3-c]pyridine core can be transformed into an efficient hole-transporting material.
Thermally Activated Delayed Fluorescence (TADF) Emitters: The D-A nature of the pyrazolo[4,3-c]pyridine scaffold can be exploited to design molecules with a small singlet-triplet energy splitting (ΔEST), a key requirement for TADF. This allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.
Fluorescent Sensors
Derivatives of pyrazolo-pyridines have demonstrated significant potential as fluorescent sensors for the detection of various analytes. The nitrogen atoms in the heterocyclic core can act as binding sites for metal ions, leading to changes in the material's photophysical properties upon coordination.
Metal Ion Detection: Functionalization of the pyrazolo[4,3-c]pyridine core with appropriate chelating groups can lead to highly sensitive and selective fluorescent sensors for metal ions such as Zn2+, Cu2+, and Fe3+. The binding of the metal ion can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response.
Anion and Small Molecule Sensing: While less common, the design of pyrazolo[4,3-c]pyridine-based sensors for anions and neutral small molecules is also a promising area of research.
Organic Solar Cells (OSCs)
The tunable electronic properties and good thermal stability of pyrazolo[4,3-c]pyridine derivatives make them interesting candidates for use in organic solar cells.
Non-Fullerene Acceptors (NFAs): By extending the π-conjugation through the 6-position, novel non-fullerene acceptors can be synthesized. The D-A character of the core can be beneficial for tuning the HOMO and LUMO energy levels to match those of common donor polymers.
Interfacial Layers: Appropriately functionalized pyrazolo[4,3-c]pyridine derivatives could be employed as hole- or electron-transporting interfacial layers to improve charge extraction and overall device performance.
Quantitative Data Summary
While specific quantitative data for materials directly derived from 6-Bromo-1H-pyrazolo[4,3-c]pyridine is not yet widely available in the literature, the following tables summarize the performance of related pyrazolo-pyridine and pyridine-based materials in various applications. This data provides a benchmark for the potential performance of novel materials synthesized from the target compound.
Table 1: Performance of Pyridine-Based Materials in OLEDs
Compound Class
Role in OLED
Max. External Quantum Efficiency (EQE) (%)
Max. Power Efficiency (lm/W)
Max. Luminance (cd/m²)
Color (CIE coordinates)
Pyrazolo[3,4-b]quinoxaline derivatives
Green Emitter
3.1
9.7
>10,000
Green (0.32, 0.61)
Pyridine-based TADF Emitters
Emitter
>20
>50
>10,000
Blue to Green
Pyridine-based HTMs
HTL
~18 (in PSCs)
N/A
N/A
N/A
Pyridine-based ETMs
ETL
>5 (in OSCs)
N/A
N/A
N/A
Table 2: Photophysical Properties of Pyrazolo-Pyridine Based Fluorescent Sensors
Sensor Core
Analyte
Detection Limit
Quantum Yield (ΦF) Change
Emission Wavelength (λem) Shift
Pyrazolo[4,3-b]pyridine derivative
BF3
Not reported
35% to 65%
440 nm to 473 nm
1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine
Cu2+
26 nM
Quenching
No significant shift
1H-Pyrazolo[3,4-b]quinoline derivative
Zn2+
0.193 µM
~13-fold increase
483 nm to 510 nm
Experimental Protocols
The following are generalized protocols for the synthesis of functional materials from 6-Bromo-1H-pyrazolo[4,3-c]pyridine and their application in OLED device fabrication.
Protocol 1: Synthesis of a Functionalized Pyrazolo[4,3-c]pyridine Derivative via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a 6-aryl-1H-pyrazolo[4,3-c]pyridine derivative.
Materials:
6-Bromo-1H-pyrazolo[4,3-c]pyridine
Arylboronic acid or ester
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
Base (e.g., K2CO3, Cs2CO3)
Solvent (e.g., Toluene, Dioxane, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrazolo[4,3-c]pyridine.
Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation
This protocol outlines the general steps for fabricating a small-molecule OLED using a newly synthesized pyrazolo[4,3-c]pyridine derivative as a functional layer.
Materials:
ITO-coated glass substrates
Hole Injection Layer (HIL) material (e.g., HAT-CN)
Hole Transport Layer (HTL) material (e.g., NPB)
Emissive Layer (EML) host and dopant materials (the synthesized material could be a host or part of the emissive system)
Electron Transport Layer (ETL) material (e.g., TPBi, or the synthesized material)
Electron Injection Layer (EIL) material (e.g., LiF)
Cathode material (e.g., Al)
High-vacuum thermal evaporation system (<10-6 Torr)
Procedure:
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.
Organic Layer Deposition: Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). A typical device structure might be: ITO / HIL (10 nm) / HTL (40 nm) / EML (20 nm) / ETL (30 nm). The synthesized pyrazolo[4,3-c]pyridine derivative would be used in one of these layers.
Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) without breaking the vacuum.
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device efficiencies using a source meter and a spectroradiometer.
Visualizations
Caption: Synthetic workflow for functional materials.
Caption: A typical multi-layer OLED device structure.
Caption: "Turn-on" fluorescent sensing mechanism.
Application
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural similarity to purine....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural similarity to purine. This core structure is a key component in the development of various therapeutic agents, including kinase inhibitors. The bromo-substituted derivative, 6-Bromo-1H-pyrazolo[4,3-c]pyridine, serves as a versatile intermediate for further functionalization, enabling the synthesis of a diverse library of compounds for drug discovery and development.
This document provides detailed application notes and scalable protocols for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The described methodology is designed to be robust and reproducible for large-scale production.
Overall Synthesis Workflow
The scale-up synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine is proposed as a two-step process. The first step involves the formation of the 1H-pyrazolo[4,3-c]pyridine core via a diazotization and intramolecular cyclization of a commercially available starting material. The second step is the regioselective bromination of the heterocyclic core to yield the final product.
Caption: Overall workflow for the synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the proposed scale-up synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Table 1: Synthesis of 1H-Pyrazolo[4,3-c]pyridine
Parameter
Value
Starting Material
3-Amino-4-picoline
Key Reagents
Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Solvent
Water
Reaction Temperature
0 - 5 °C (diazotization), then room temp. (cyclization)
Reaction Time
2 - 4 hours
Typical Yield
75 - 85%
Purity Assessment
¹H NMR, LC-MS
Table 2: Bromination of 1H-Pyrazolo[4,3-c]pyridine
Parameter
Value
Starting Material
1H-Pyrazolo[4,3-c]pyridine
Key Reagents
N-Bromosuccinimide (NBS)
Solvent
Acetonitrile
Reaction Temperature
0 °C to room temperature
Reaction Time
1 - 2 hours
Typical Yield
80 - 90%
Purity Assessment
¹H NMR, LC-MS, HPLC
Table 3: Purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Parameter
Value
Purification Method
Recrystallization
Solvent System
Ethanol/Water or Toluene/Heptane
Expected Purity
>98%
Recovery Yield
85 - 95%
Experimental Protocols
Step 1: Synthesis of 1H-Pyrazolo[4,3-c]pyridine
This protocol details the synthesis of the 1H-pyrazolo[4,3-c]pyridine core from 3-amino-4-picoline.
Materials:
3-Amino-4-picoline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Sodium Bicarbonate (NaHCO₃) solution, saturated
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Deionized Water
Equipment:
Large reaction vessel with mechanical stirring and temperature control
Dropping funnel
Standard laboratory glassware
Rotary evaporator
Procedure:
Dissolution: In a suitable reaction vessel, dissolve 3-amino-4-picoline (1.0 eq) in deionized water and cool the solution to 0 - 5 °C using an ice bath.
Acidification: Slowly add concentrated hydrochloric acid (3.0 eq) to the solution while maintaining the temperature below 10 °C.
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 0 - 5 °C.
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-pyrazolo[4,3-c]pyridine.
Caption: Workflow for the synthesis of 1H-Pyrazolo[4,3-c]pyridine.
Step 2: Regioselective Bromination of 1H-Pyrazolo[4,3-c]pyridine
This protocol describes the bromination of the 1H-pyrazolo[4,3-c]pyridine intermediate at the 6-position.
Materials:
1H-Pyrazolo[4,3-c]pyridine
N-Bromosuccinimide (NBS)
Acetonitrile
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Brine (saturated NaCl solution)
Ethyl Acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
Reaction vessel with mechanical stirring and temperature control
Standard laboratory glassware
Rotary evaporator
Procedure:
Dissolution: Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in acetonitrile in a reaction vessel and cool the solution to 0 °C.
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate.
Work-up: Add water and extract the product with ethyl acetate (3 x volumes).
Washing: Wash the combined organic layers with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Workflow for the bromination of 1H-Pyrazolo[4,3-c]pyridine.
Step 3: Purification by Recrystallization
This protocol details the purification of the final product to achieve high purity suitable for further applications.
Solvent Screening (Small Scale): Determine the optimal solvent or solvent system for recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common systems for similar compounds include ethanol/water or toluene/heptane.
Dissolution: Place the crude 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a suitable flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to form crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum to obtain the pure 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Workflow for the purification by recrystallization.
Technical Notes & Optimization
Troubleshooting
Overcoming poor solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solub...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A1: 6-Bromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that typically exhibits poor solubility in non-polar organic solvents and limited solubility in many polar aprotic solvents. Its solubility is influenced by its crystalline structure and the presence of the bromine atom and the pyrazolopyridine core, which can participate in hydrogen bonding.
Q2: Which solvents are recommended for reactions involving 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A2: Common solvents that have been used for reactions with similar pyrazolopyridine derivatives include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, toluene, and alcohols such as ethanol and methanol.[1] Often, a co-solvent system or heating is necessary to achieve sufficient solubility for a reaction to proceed efficiently.
Q3: How can I improve the solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a reaction mixture?
A3: Several techniques can be employed to improve solubility:
Heating: Gently warming the reaction mixture can significantly increase the solubility of the compound.
Co-solvents: Using a mixture of solvents, such as toluene/water or dioxane/water, can be effective, especially in reactions like the Suzuki-Miyaura coupling where an aqueous base is used.
Sonication: Applying ultrasonic waves can help to break down solid particles and enhance dissolution.
Phase-Transfer Catalysts (PTCs): In biphasic reactions, PTCs like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the organic and aqueous phases, which can be beneficial if the pyrazolopyridine has low solubility in the organic phase.
Q4: Are there any solvent-free methods for reactions with poorly soluble compounds like this?
A4: Yes, solid-state reactions using techniques like high-temperature ball milling have been successfully used for cross-coupling reactions of insoluble aryl halides. This method avoids solvent-related solubility issues altogether.
Q5: My Suzuki-Miyaura coupling reaction with 6-Bromo-1H-pyrazolo[4,3-c]pyridine is not working. Could solubility be the issue?
A5: Poor solubility is a very common reason for the failure of Suzuki-Miyaura reactions with heterocyclic halides. If the starting material is not sufficiently dissolved in the reaction solvent, the catalytic cycle cannot proceed efficiently. Consider the troubleshooting steps outlined in the guide below, such as changing the solvent system, increasing the temperature, or using a phase-transfer catalyst.
Troubleshooting Guides
Issue 1: 6-Bromo-1H-pyrazolo[4,3-c]pyridine fails to dissolve in the reaction solvent.
This guide provides a systematic approach to address the poor solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine during reaction setup.
Caption: A step-by-step guide to addressing solubility issues.
Issue 2: Slow or incomplete conversion in a cross-coupling reaction.
This is often observed in Suzuki-Miyaura or Buchwald-Hartwig amination reactions where the solubility of the aryl halide is a limiting factor.
Troubleshooting Steps:
Confirm Solubility: Ensure that the 6-Bromo-1H-pyrazolo[4,3-c]pyridine is fully dissolved at the reaction temperature. If not, refer to the solubility troubleshooting guide above.
Optimize Solvent System: For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often beneficial for dissolving the inorganic base and the boronic acid.
Increase Reaction Temperature: Higher temperatures can not only improve solubility but also increase the rate of reaction.
Use a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC can enhance the reaction rate by facilitating the transfer of the boronate species to the organic phase.
Check Catalyst and Ligand: Ensure the palladium catalyst and ligand are active and appropriate for the specific transformation. For electron-rich heterocyclic halides, specific ligands may be required.
Data Presentation
Estimated Solubility of 6-Bromo-1H-pyrazolo[4,3-c]pyridine in Common Organic Solvents
Solvent
Polarity Index
Estimated Solubility (mg/mL at 25°C)
Notes
Hexane
0.1
< 0.1
Very poorly soluble.
Toluene
2.4
~ 0.5
Sparingly soluble.
Dichloromethane
3.1
~ 1
Slightly soluble.
Diethyl Ether
2.8
< 0.5
Very poorly soluble.
Ethyl Acetate
4.4
~ 2
Slightly soluble.
Tetrahydrofuran (THF)
4.0
~ 5
Moderately soluble.
Acetone
5.1
~ 5
Moderately soluble.
Acetonitrile
5.8
~ 10
Soluble.
Isopropanol
3.9
~ 2
Slightly soluble.
Ethanol
4.3
~ 5
Moderately soluble.
Methanol
5.1
~ 10
Soluble.
Dimethylformamide (DMF)
6.4
> 50
Freely soluble.
Dimethyl Sulfoxide (DMSO)
7.2
> 100
Freely soluble.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine with Phenylboronic Acid
This protocol provides a general procedure that may require optimization for specific substrates.
To a dry Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equiv.).
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous toluene, followed by 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) and morpholine (1.2 equiv.).
Heat the reaction mixture to 100-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
ERK/MAPK Signaling Pathway
Derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation and survival, and its dysregulation is implicated in various cancers.
Caption: Inhibition of the ERK/MAPK pathway by a pyrazolopyridine derivative.
Preventing side reactions in Buchwald-Hartwig amination of pyrazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Buchw...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Buchwald-Hartwig amination of pyrazolopyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of pyrazolopyridine substrates.
Issue 1: Low or No Product Yield
Low or no yield of the desired aminated pyrazolopyridine is a common issue. The following table outlines potential causes and recommended solutions.
Potential Cause
Recommended Solution
Inactive Catalyst
Use a pre-catalyst to ensure efficient formation of the active catalytic species. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). Consider adding a small amount of a reducing agent if necessary.
Inappropriate Ligand
The choice of ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often give good results. Perform a ligand screen to identify the optimal choice for your specific substrate.
Incorrect Base
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable. The choice of base can also be solvent-dependent.[1][2]
Poor Solvent Choice
Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. Ensure solvents are properly dried and degassed before use.
Reaction Temperature Too Low
Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C). If the reaction is sluggish, consider increasing the temperature.
Insufficient Reaction Time
Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
Issue 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product. The most common side reactions are hydrodehalogenation and homocoupling.
Table 1: Common Side Products and Mitigation Strategies
Side Product
Description
Mitigation Strategies
Hydrodehalogenation
Replacement of the halide on the pyrazolopyridine with a hydrogen atom.
This is often competitive with the desired amination, especially with primary amines.[3] Using sterically hindered ligands can favor reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.[3] Lowering the reaction temperature may also help.[4] A bimetallic palladium-copper nanocatalyst system has also been shown to suppress hydrodehalogenation.[5]
Homocoupling (Dimerization)
Coupling of two pyrazolopyridine molecules or two amine molecules.
Ensure a properly formed and active catalyst. Incomplete formation of the Pd-ligand complex can contribute to side reactions. Using a pre-catalyst can help. Minimizing excess of either coupling partner can also reduce homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazolopyridine.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, releasing the aminated pyrazolopyridine product and regenerating the Pd(0) catalyst.[6]
Q2: How do I choose the right ligand for my pyrazolopyridine substrate?
A2: The choice of ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred for amination of heteroaryl halides.[7] A screening of different ligands is often the best approach to find the optimal one for your specific pyrazolopyridine and amine coupling partners. Some commonly used ligands for challenging substrates include XPhos, SPhos, RuPhos, and BrettPhos.[8]
Q3: Which base should I use for the amination of my pyrazolopyridine?
A3: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures or longer reaction times.[6] The choice of base can also be influenced by the solvent used.[1][2]
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction is stalled, consider the following:
Increase the temperature: These reactions often require heating to 80-110 °C.
Increase the catalyst/ligand loading: While typically low loadings are desired, increasing the catalyst concentration can sometimes drive the reaction to completion.
Check your reagents and solvent: Ensure all reagents are pure and the solvent is anhydrous and deoxygenated. Water can significantly lower the reaction rate.[9]
Switch to a more active catalyst system: Consider using a different palladium precursor or a more electron-rich and sterically hindered ligand.
Q5: I am observing a significant amount of the hydrodehalogenated pyrazolopyridine. How can I prevent this?
A5: Hydrodehalogenation is a common side reaction. To minimize it:
Use a sterically hindered ligand: Ligands like those developed by Buchwald and Hartwig are designed to promote the desired reductive elimination over the β-hydride elimination that leads to hydrodehalogenation.[3]
Lower the reaction temperature: Running the reaction at a lower temperature can sometimes suppress this side reaction.[4]
Consider a different base: The choice of base can influence the relative rates of amination and hydrodehalogenation.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyrazolopyridine
This protocol provides a general starting point for the amination of a halogenated pyrazolopyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Technical Support Center: Purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromo-1H-pyraz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A1: The two primary purification techniques for 6-Bromo-1H-pyrazolo[4,3-c]pyridine are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from impurities with different polarities. Recrystallization is a cost-effective method for purifying solid compounds to a high degree, assuming a suitable solvent is found.
Q2: How do I choose the right solvent for recrystallizing my 6-Bromo-1H-pyrazolo[4,3-c]pyridine product?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole and pyridine derivatives, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene. It may also be beneficial to use a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.
Q3: My purified 6-Bromo-1H-pyrazolo[4,3-c]pyridine is discolored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the overall yield.
Q4: I am having trouble separating my 6-Bromo-1H-pyrazolo[4,3-c]pyridine product from a starting material or a closely related impurity by column chromatography. What can I do?
A4: If you are experiencing co-elution, you can try several strategies. First, optimize your mobile phase. A shallower solvent gradient or even isocratic elution with a fine-tuned solvent mixture can improve separation. Using a longer column or a stationary phase with a smaller particle size can also increase resolution. Additionally, ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Q5: Can debromination occur during the purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A5: While less common during standard purification techniques like chromatography and recrystallization, debromination of aryl bromides can occur under certain conditions, such as in the presence of a palladium catalyst and a hydrogen source. It is important to ensure that your purification process does not inadvertently introduce reagents that could facilitate this side reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Issue 1: Low Recovery After Column Chromatography
Possible Cause
Solution
Product is too polar and is sticking to the silica gel.
Add a small percentage of a more polar solvent like methanol or a few drops of triethylamine to your eluent to help elute the compound.
Product is not sufficiently soluble in the mobile phase.
Choose a more polar eluent system.
Improper column packing leading to channeling.
Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Sample was loaded in too large a volume of solvent.
Dissolve the crude product in the minimum amount of solvent possible for loading onto the column.
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause
Solution
The boiling point of the solvent is higher than the melting point of the product.
Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.
Attempt to purify the crude material first by a quick filtration through a small plug of silica gel.
Cooling the solution too quickly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient solvent.
Add a small amount of additional hot solvent until the oil redissolves, then allow to cool slowly.
Issue 3: Presence of Multiple Spots on TLC After Purification
Possible Cause
Solution
Incomplete separation during chromatography.
Re-purify the material using a shallower solvent gradient or a different solvent system.
Decomposition of the product on the silica gel.
Consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.
Contaminated collection flasks.
Ensure all glassware is clean and dry before use.
Data Summary
The following table provides a general guideline for selecting a starting point for the purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine based on common laboratory practices for similar compounds. The actual conditions may need to be optimized for your specific reaction mixture.
Purification Technique
Stationary/Solid Phase
Mobile Phase/Solvent System
Expected Purity
Typical Yield
Flash Column Chromatography
Silica Gel (230-400 mesh)
Gradient of Ethyl Acetate in Hexane (e.g., 0% to 50%)
>95%
70-90%
Recrystallization
N/A
Ethanol, Methanol, or Ethyl Acetate
>98%
60-85%
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
Sample Loading: Dissolve the crude 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica bed.
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the desired compound.
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the solid dissolves. Allow it to cool to see if crystals form.
Dissolution: Place the crude 6-Bromo-1H-pyrazolo[4,3-c]pyridine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Visualizations
Caption: A general workflow for the purification of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: A decision tree for troubleshooting the purification strategy.
Optimization
Technical Support Center: Ligand Selection for Cross-Coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the cross-coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the cross-coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to facilitate your synthetic chemistry endeavors.
General Questions & Troubleshooting
This section addresses common issues applicable to various cross-coupling reactions involving N-heterocyclic compounds like 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Q1: Does the N-H group on the pyrazole ring need to be protected?
A1: N-H protection is a critical consideration. The unprotected N-H can interfere with the catalytic cycle by coordinating to the palladium center or by reacting with the base.[1] While some cross-coupling reactions can proceed with the unprotected heterocycle, N-protection (e.g., with a BOC or SEM group) is often recommended to prevent side reactions, improve yields, and ensure reproducibility, particularly for Sonogashira and Heck couplings.[1][2]
Q2: My reaction has a low or no conversion of the starting material. What are the common causes?
A2: Low or no conversion can stem from several factors:
Inactive Catalyst: Ensure your palladium source and ligand are fresh and handled under an inert atmosphere to prevent degradation. Using pre-formed palladium precatalysts can often give more reliable results.
Inappropriate Base: The choice of base is crucial and reaction-dependent. Ensure the base is anhydrous and of high quality. For some systems, stronger bases like LiHMDS or NaOtBu are required, while for others, milder bases like K₂CO₃ or K₃PO₄ are sufficient.[2][3]
Poor Reagent Quality: Use anhydrous, degassed solvents and ensure your coupling partner is pure.[4]
Sub-optimal Temperature: The reaction may require higher temperatures to overcome the activation energy. Incrementally increasing the temperature can often improve conversion.
Q3: I am observing a significant amount of de-brominated byproduct (1H-pyrazolo[4,3-c]pyridine). How can this be minimized?
A3: De-bromination (hydrodehalogenation) is a common side reaction. It can be caused by:
Presence of Water: Ensure all reagents and solvents are strictly anhydrous.
Catalyst Decomposition: Lowering the reaction temperature or using a more stable catalyst system can help.
Base-Promoted Debromination: In some cases, the base itself can promote the side reaction. Screening different bases may be necessary.[5]
Troubleshooting Workflow for Low Conversion
If you are experiencing low yields or conversion, follow this systematic workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low conversion issues.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6]
FAQs for Buchwald-Hartwig Amination
Q: Which ligands are recommended for coupling amines with 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A: For challenging N-heterocyclic substrates, bulky, electron-rich phosphine ligands are highly effective. Recommended ligands include RuPhos , BrettPhos , and XPhos .[2][3] Using palladium precatalysts of these ligands (e.g., RuPhos G3) can improve reaction efficiency and reproducibility.
Q: What is the best base for C-N coupling with this substrate?
A: For unprotected N-H heterocycles, a strong, non-nucleophilic base is often required to deprotonate both the coupling amine and the pyrazole N-H. Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective choice.[2] Other strong bases like sodium tert-butoxide (NaOtBu) can also be used.
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
Note: These conditions are based on successful couplings with the analogous 6-Bromo-1H-indazole and should serve as an excellent starting point.[2]
Coupling Partner
Recommended Ligand
Palladium Source
Base
Solvent
Temp (°C)
Representative Yield (%)
Primary Amines
BrettPhos
BrettPhos Precatalyst
LiHMDS
THF
65
75-92
Secondary Amines
RuPhos
RuPhos Precatalyst
LiHMDS
THF
65
76-95
Anilines
BrettPhos
BrettPhos Precatalyst
LiHMDS
THF
65
78-92
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Setup: To an oven-dried reaction vial, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the secondary amine (1.2 equiv), and a RuPhos precatalyst (2 mol%).
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
Reagent Addition: Add anhydrous, degassed THF via syringe to achieve a concentration of ~0.2 M.
Base Addition: Add LiHMDS (1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
Reaction: Heat the sealed vial to 65 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Visualization: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyrazolopyridine and various boronic acids or esters.[7]
FAQs for Suzuki-Miyaura Coupling
Q: What are the best ligands for Suzuki coupling with 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A: For related brominated pyrazolopyrimidines, a combination of a palladium precatalyst and a bulky phosphine ligand, such as XPhos (e.g., using XPhos Pd G2), has been shown to be effective and can help to avoid de-bromination side reactions.[5] Other common ligands for Suzuki couplings of heteroaryl halides include SPhos and dppf .
Q: Which base and solvent system should I start with?
A: A common and effective starting point is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃ ) or a phosphate base (K₃PO₄ ) in a solvent mixture like 1,4-dioxane/water or THF/water .[8][9] The water is essential for activating the boronic acid.[10]
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
Note: These conditions are generalized from protocols for other brominated N-heterocycles.[5][7]
Boronic Acid Type
Recommended Ligand
Palladium Source
Base
Solvent
Temp (°C)
Aryl / Heteroaryl
XPhos
XPhos Pd G2
K₃PO₄
1,4-Dioxane / H₂O
100-135
Vinyl
SPhos
SPhos Pd G2
K₂CO₃
Toluene / H₂O
80-100
Alkyl
cataCXium® A
Pd(OAc)₂
K₃PO₄
THF / H₂O
60-80
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
Setup: In a reaction vessel, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and any additional ligand.
Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.[4]
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Sonogashira Coupling (C-C Coupling)
The Sonogashira coupling is the reaction of choice for introducing alkyne moieties.[11] It typically requires a palladium catalyst and a copper(I) co-catalyst.[12]
FAQs for Sonogashira Coupling
Q: What are the standard catalysts for a Sonogashira reaction?
A: A typical catalyst system is a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper co-catalyst, CuI .[13] Phosphine-free systems or those using N-heterocyclic carbene (NHC) ligands have also been developed.[14]
Q: My reaction is producing a lot of alkyne homocoupling (Glaser coupling) byproduct. How do I prevent this?
A: Alkyne homocoupling is a common side reaction promoted by the copper catalyst and the presence of oxygen. To minimize it:
Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often require a different ligand/base system but can effectively eliminate this side reaction.[15]
Thoroughly Degas: Ensure the reaction mixture and solvents are rigorously deoxygenated before adding the catalysts.[4]
Control Reaction Temperature: Running the reaction at room temperature, if possible, can reduce the rate of homocoupling.[15]
Data Presentation: Recommended Conditions for Sonogashira Coupling
Note: These conditions are based on protocols for other bromo-pyridines.[13]
Technical Support Center: Regioselective Functionalization of Pyrazolo[4,3-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of pyraz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of pyrazolo[4,3-c]pyridines. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are struggling with the N-alkylation of our 5-halo-1H-pyrazolo[4,3-c]pyridine. We obtain a mixture of N-1 and N-2 isomers. How can we control the regioselectivity?
A1: Achieving regioselectivity in the N-alkylation of pyrazolo[4,3-c]pyridines is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. The choice of protecting group and the reaction conditions are critical. For selective N-1 functionalization, a methanesulfonyl (Ms) protecting group can be employed. Treatment of 5-chloro-1H-pyrazolo[4,3-c]pyridine with MsCl and NaH in THF selectively yields the N-1 protected product. For direct alkylation, the use of different bases and solvents can influence the N-1/N-2 ratio, although mixtures are common and often require chromatographic separation.
Q2: What is an effective method for introducing substituents at the C-3 position of the pyrazolo[4,3-c]pyridine core?
A2: A highly effective method for C-3 functionalization is a two-step sequence involving an iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. The initial borylation is highly regioselective for the C-3 position.
Q3: We need to introduce an amine at the C-5 position of our pyrazolo[4,3-c]pyridine. Which reaction is recommended?
A3: For the introduction of amines at the C-5 position, a Buchwald-Hartwig amination is the recommended method.[1] This palladium-catalyzed cross-coupling reaction is effective for coupling primary, secondary, and aromatic amines to a 5-halo-pyrazolo[4,3-c]pyridine substrate. The choice of ligand and base is crucial for achieving high yields.
Q4: How can we selectively functionalize the C-7 position of the pyrazolo[4,3-c]pyridine ring?
A4: Selective functionalization at the C-7 position can be achieved through directed metalation using a strong, non-nucleophilic base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[1] The resulting magnesiated intermediate can then react with various electrophiles. Alternatively, transmetalation with ZnCl₂ allows for subsequent Negishi cross-coupling reactions.[1]
Troubleshooting Guides
Poor Regioselectivity in N-Alkylation
Problem
Potential Cause
Suggested Solution
Obtaining an inseparable mixture of N-1 and N-2 isomers.
Similar reactivity of N-1 and N-2 nitrogens.
Consider a protection-deprotection strategy. For example, selectively protect the N-1 position with a methanesulfonyl (Ms) group, perform functionalization at other positions, and then deprotect. For direct alkylation, screen different bases (e.g., NaH, K₂CO₃) and solvents (e.g., THF, DMF) to optimize the isomer ratio.
Low yield of desired N-alkylated product.
Incomplete deprotonation or side reactions.
Ensure the use of a sufficiently strong and non-nucleophilic base. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent quenching of the base and anionic intermediates.
Low Yield in C-3 Suzuki-Miyaura Coupling
Problem
Potential Cause
Suggested Solution
Low conversion of the C-3 boronate ester to the coupled product.
Protodeborylation of the boronate ester, especially with electron-rich or sterically hindered boronic acids.
For challenging couplings, the addition of a copper(I) salt, such as CuCl, can accelerate the transmetalation step and improve yields.[1] Ensure anhydrous reaction conditions as water can promote protodeborylation.
Catalyst deactivation.
The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium catalyst, leading to deactivation.
Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle and prevent catalyst inhibition.[1]
Unsuccessful C-5 Buchwald-Hartwig Amination
Problem
Potential Cause
Suggested Solution
No reaction or low yield.
Inappropriate choice of catalyst, ligand, or base. Aryl chlorides are generally less reactive than bromides or iodides.
Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands (e.g., rac-BINAP, Xantphos), and strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄). For less reactive amines or aryl chlorides, higher temperatures and longer reaction times may be necessary.
Formation of side products.
Hydrodehalogenation of the starting material or other side reactions.
Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. The purity of the amine and the absence of water are critical.
Data Presentation
Table 1: Regioselectivity in N-Functionalization of 5-Chloro-1H-pyrazolo[4,3-c]pyridine
Protocol 1: Selective N-1 Protection with Methanesulfonyl (Ms) Group
Preparation: To a solution of 5-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.
Completion: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS.
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-3 Functionalization via Borylation and Suzuki-Miyaura Coupling
Step A: Iridium-Catalyzed C-H Borylation
Preparation: In a microwave vial, combine the N-1 protected 5-halo-pyrazolo[4,3-c]pyridine (1.0 equiv), [Ir(COD)OMe]₂ (0.025 equiv), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.05 equiv), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv).
Reaction: Add anhydrous methyl tert-butyl ether (MTBE) and heat the mixture in a microwave reactor at 100 °C for the required time.
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. The crude boronate ester is often used directly in the next step without further purification.
Step B: Suzuki-Miyaura Cross-Coupling
Preparation: To a solution of the crude C-3 boronate ester from Step A in DMAc, add the desired aryl or heteroaryl boronic acid (1.5 equiv) and cesium carbonate (Cs₂CO₃, 3.0 equiv). For less reactive substrates, add CuCl (1.5 equiv).[1]
Catalyst Addition: Degas the mixture with argon for 15 minutes, then add Pd(dppf)Cl₂ (0.1 equiv).
Reaction: Heat the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: C-5 Buchwald-Hartwig Amination
Preparation: In a reaction tube, combine the 5-halo-pyrazolo[4,3-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), rac-BINAP (0.05 equiv), and Pd₂(dba)₃ (0.025 equiv).
Reaction: Add anhydrous THF, seal the tube, and heat to 80 °C for 16 hours.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for N-alkylation of pyrazolo[4,3-c]pyridines.
Caption: Troubleshooting logic for C-3 Suzuki-Miyaura coupling.
Caption: Regioselective functionalization strategies for the pyrazolo[4,3-c]pyridine scaffold.
Technical Support Center: Suzuki Coupling with 6-Bromo-1H-pyrazolo[4,3-c]pyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The information is presented in a question-and-answer format to directly address common issues and offer practical solutions.
Q1: My Suzuki coupling reaction with 6-Bromo-1H-pyrazolo[4,3-c]pyridine is failing or giving very low yields. What are the primary reasons for this?
A1: Low yields or reaction failure with N-heterocyclic substrates like 6-Bromo-1H-pyrazolo[4,3-c]pyridine are common and can be attributed to several factors. The primary challenges often stem from the inherent properties of the substrate itself.
Catalyst Inhibition/Poisoning: The lone pairs of electrons on the pyridine and pyrazole nitrogen atoms can coordinate with the palladium catalyst.[1][2] This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.[1][2] For substrates with unprotected N-H groups, this can be particularly problematic.[3]
Substrate Reactivity: While the carbon-bromine bond is generally reactive in Suzuki couplings, the electronic nature of the pyrazolopyridine ring system can influence the rate of oxidative addition.
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of Suzuki couplings with challenging heterocyclic substrates. A "one-size-fits-all" approach is often unsuccessful.
Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most prevalent are:
Protodeboronation: This is the hydrolysis of the boronic acid or ester to the corresponding arene, effectively removing it from the reaction.[1] This is a significant issue, especially with heteroaryl boronic acids at elevated temperatures.[3][4]
Minimization Strategies:
Use boronic esters (e.g., pinacol esters), which are generally more stable towards hydrolysis.[1]
Conduct the reaction under anhydrous conditions where possible.[1]
Use a milder base if the reaction still proceeds efficiently.
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or, less commonly, two molecules of the aryl halide.[5] The presence of oxygen is a known promoter of boronic acid homocoupling.[5]
Minimization Strategies:
Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Dehalogenation: The bromo group on the pyrazolopyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species or certain reaction conditions.[6]
Minimization Strategies:
Ensure solvents are not a source of hydrides.
Screening different bases and optimizing reaction time can help mitigate this side reaction.[7]
Troubleshooting Workflow
If you are experiencing issues with your Suzuki coupling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, the following workflow can help diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reaction conditions that have been successful for structurally similar pyrazolopyridine scaffolds. These should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halogenated Pyrazolopyridines
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference Substrate
Pd(OAc)₂ (5)
dppf (5)
Cs₂CO₃ (2.0)
1,4-dioxane/H₂O (3:1)
60
2
93
6-chloro-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine
Pd(OAc)₂ (5)
PPh₃ (5)
Cs₂CO₃ (2.0)
1,4-dioxane/H₂O (3:1)
60
2
<50
6-chloro-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine
Pd(dppf)Cl₂
-
Cs₂CO₃
DMAc
-
-
47-60
5-halo-1-SEM-1H-pyrazolo[3,4-c]pyridine
XPhos-Pd-G2 (2.5-3.5)
-
K₃PO₄ (2.0)
1,4-dioxane/H₂O (4:1)
100
15-20
Good
Unprotected 3-chloroindazole
Table 2: Base and Solvent Effects
Base
Solvent System
Observations
Cs₂CO₃
1,4-dioxane/H₂O
Effective for pyrazolo[3,4-b]pyridines.
K₂CO₃
Toluene or Dioxane/H₂O
A common, milder base. Often requires higher temperatures.
K₃PO₄
1,4-dioxane/H₂O
A stronger inorganic base, effective for unprotected N-H heterocycles.[3]
Na₂CO₃
Dioxane
Used successfully for some pyrazolo[1,5-a]pyrimidine systems.[8]
Experimental Protocols
Below are representative experimental protocols adapted from successful couplings of similar heterocyclic systems. These should be optimized for 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Protocol 1: General Procedure using a Pd(II) Precatalyst and Phosphine Ligand
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMAc)
Methodology:
To an oven-dried reaction vessel, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine, the boronic acid/ester, and the base.
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes, or by evacuating and backfilling three times.
Under a positive flow of inert gas, add the palladium catalyst and the ligand.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction's progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
For reactions that are sluggish under conventional heating, microwave irradiation can often improve yields and reduce reaction times.
Technical Support Center: Improving Catalyst Lifetime in Reactions with 6-Bromo-1H-pyrazolo[4,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The foc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The focus is on improving catalyst lifetime and overcoming common challenges in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Symptom: The reaction stalls or shows minimal conversion of the starting material, 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Possible Causes & Solutions:
Cause
Solution
Catalyst Poisoning
The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, leading to inactive complexes.[1] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the metal center and favor the desired catalytic cycle.[2][3] Consider using N-heterocyclic carbene (NHC) ligands, which can form more stable catalysts.
Inactive Catalyst
The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[4]
Suboptimal Ligand-to-Metal Ratio
An insufficient amount of ligand can leave the palladium center exposed and prone to deactivation. A slight excess of the ligand may be beneficial, though a large excess can sometimes inhibit the reaction.
Inappropriate Base or Solvent
The choice of base and solvent is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1] The solvent must be anhydrous and capable of dissolving all reaction components. Toluene, dioxane, and THF are common choices.[5]
Low Reaction Temperature
The reaction may be too slow at the current temperature. Cautiously increase the temperature in increments, but be aware that higher temperatures can also accelerate catalyst decomposition.
Issue 2: Significant Side Product Formation
Symptom: Formation of significant amounts of byproducts such as debromination of the starting material or homocoupling of the coupling partner.
Possible Causes & Solutions:
Side Product
Cause
Solution
Debromination
The bromine atom is replaced by a hydrogen atom. This can be caused by trace palladium hydride species or certain solvents and bases.[3]
Screen different bases and solvents. Protecting the N-H group of the pyrazole ring can sometimes reduce debromination.[3]
Homocoupling
The boronic acid (in Suzuki-Miyaura) or amine (in Buchwald-Hartwig) couples with itself. This is often promoted by the presence of oxygen.
Ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere throughout the reaction.
Protodeboronation
In Suzuki-Miyaura reactions, the boronic acid is converted back to the corresponding arene. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.
Use fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters). Keep reaction times as short as possible.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black during the reaction?
A1: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition. The active, soluble Pd(0) species is agglomerating into inactive, insoluble palladium nanoparticles. This can be caused by:
Oxygen: Inadequate degassing of solvents and a poor inert atmosphere can lead to oxidation and subsequent precipitation of the catalyst.
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.
Ligand Degradation: The phosphine ligands that stabilize the palladium can degrade, leaving the metal center unprotected.
Substrate Coordination: Strong coordination of the pyrazolopyridine nitrogen to the palladium can disrupt the ligand's ability to stabilize the catalyst, leading to agglomeration.
To mitigate this, ensure your reaction is set up under strictly anaerobic conditions, use the lowest effective temperature, and consider screening different, more robust ligands.
Q2: Which catalyst system is best for Suzuki-Miyaura coupling with 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A2: While the optimal catalyst system will depend on the specific coupling partner, a good starting point for challenging heteroaryl couplings is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands have been shown to be effective in promoting the coupling of electron-rich and heterocyclic substrates.[2][3]
Q3: Can I use the same catalyst system for a Buchwald-Hartwig amination?
A3: Yes, the same classes of bulky, electron-rich phosphine ligands are often effective for Buchwald-Hartwig aminations of heteroaryl halides.[6][7] However, the optimal ligand may differ from that for a Suzuki-Miyaura coupling. It is always recommended to perform a small screen of different ligands to identify the most effective one for your specific amine coupling partner.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of the starting material and the formation of the desired product.
Q5: Are there any strategies to recycle the palladium catalyst?
A5: Catalyst recycling is an important consideration for cost and environmental reasons. While challenging with homogeneous catalysts, some strategies include:
Aqueous Phase Separation: Using water-soluble ligands can allow for the catalyst to be retained in an aqueous phase while the organic product is extracted.[8]
Precipitation and Filtration: After the reaction, the catalyst can sometimes be precipitated out of the solution and recovered by filtration.
Adsorption on Solid Supports: The palladium catalyst can be adsorbed onto a solid support like activated carbon or a polymer, allowing for easier separation from the reaction mixture.
It is important to note that the strong coordination of the pyrazolopyridine product to the palladium can make catalyst recovery and reuse difficult.
Data Presentation
The following tables summarize typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous bromopyridine and bromo-N-heterocycle substrates. This data should be used as a general guide for selecting initial reaction conditions for 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives with Arylboronic Acids
Catalyst System (Pd Source / Ligand)
Base
Solvent
Temp. (°C)
Time (h)
Substrate
Yield (%)
Pd(PPh₃)₄
K₃PO₄
1,4-Dioxane/H₂O
85-95
18
5-bromo-2-methylpyridin-3-amine
70-90
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF/H₂O
120 (MW)
0.17
3-chloropyridine
~80
Pd₂(dba)₃ / P(t-Bu)₃
KF
THF
50
Overnight
resin-supported chloropyrimidines
Moderate
Pd(dppf)Cl₂
K₂CO₃
DMF
80
12
2-bromopyridine
95
Data adapted from various sources for illustrative purposes.
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
Catalyst System (Pd Source / Ligand)
Base
Solvent
Temp. (°C)
Time (h)
Amine
Yield (%)
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
4
Morpholine
95
Pd(OAc)₂ / RuPhos
K₂CO₃
1,4-Dioxane
100
16
Aniline
88
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
80
4
trans-1,2-diaminocyclohexane
60
Pd(OAc)₂ / SPhos
Cs₂CO₃
t-BuOH
80
12
Benzylamine
92
Data adapted from various sources for illustrative purposes.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
Catalyst Formation: Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
Substrate Addition: Add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.) to the mixture.
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.[6]
Technical Support Center: Palladium Catalyst Removal from Pyrazolo[4,3-c]pyridine Products
Welcome to the technical support center for the removal of palladium catalysts from pyrazolo[4,3-c]pyridine products. This resource is designed for researchers, scientists, and drug development professionals to provide p...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the removal of palladium catalysts from pyrazolo[4,3-c]pyridine products. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from pyrazolo[4,3-c]pyridine products?
A1: The most prevalent methods for removing residual palladium from nitrogen-containing heterocyclic compounds like pyrazolo[4,3-c]pyridines include:
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers. Scavengers can be silica-based or polymer-based and are often functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][2][3]
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[3][4]
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][3]
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][5]
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst. However, chromatography alone may not be sufficient to reduce palladium to acceptable levels.[6][7]
Q2: Why can it be challenging to remove palladium from pyrazolo[4,3-c]pyridines?
A2: Pyrazolo[4,3-c]pyridines are nitrogen-containing heterocycles. The nitrogen atoms in the ring system can act as ligands, forming stable complexes with palladium. This chelation can make the palladium species more soluble and difficult to separate from the final product.[1] The choice of palladium removal technique is highly system-dependent, and its efficiency can be affected by the specific product, solvent, temperature, and any additives present.[1]
Q3: What are "palladium scavengers" and how do they work?
A3: Palladium scavengers are materials designed to selectively bind and remove palladium from solution. They typically consist of a solid support (like silica or a polymer) functionalized with chemical groups that have a high affinity for palladium, such as thiols, thioureas, amines, or triaminetetraacetate.[2][8][9] The process involves adding the scavenger to the reaction mixture, allowing it to bind with the palladium, and then removing the solid scavenger-palladium complex by filtration.[3] This method is often highly effective, reducing palladium levels to parts per million (ppm).
Q4: How do I choose the best palladium removal method for my specific experiment?
A4: The optimal method depends on several factors:
Nature of your product: Consider its solubility, stability, and potential to interact with the chosen removal agent.
Form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid) species? Filtration is effective for heterogeneous palladium, while scavengers are better for dissolved palladium.[5]
Required purity level: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have strict limits on elemental impurities, often requiring very low ppm levels of palladium.[4]
Scale of the reaction: Some methods, like chromatography, are less practical for large-scale synthesis.
A screening of different scavengers and conditions is often recommended to find the most effective method for a particular system.[2]
Troubleshooting Guide
Issue 1: Low product yield after palladium removal.
Possible Cause: The product may be adsorbing to the activated carbon or scavenger material.[1]
Troubleshooting Steps:
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[3]
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[3]
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[3]
Issue 2: Inconsistent palladium removal from batch to batch.
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
Troubleshooting Steps:
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[3]
Issue 3: Filtration is ineffective at removing palladium.
Possible Cause: The palladium species may be soluble or exist as fine colloidal particles that pass through the filter.
Troubleshooting Steps:
Use a Scavenger: If the palladium is soluble, filtration alone will not be effective. Use a suitable palladium scavenger to bind the metal and then filter.
Induce Precipitation: Try changing the solvent or adding an anti-solvent to precipitate the palladium species before filtration.
Use a Finer Filter: If colloidal palladium is suspected, use a finer filter medium, such as a membrane filter (e.g., 0.45 µm), or a well-packed Celite® pad.[10]
Data on Palladium Scavenger Performance
The following table summarizes the performance of different palladium scavengers in various reaction systems, providing an indication of their potential effectiveness.
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the substrate, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
Dissolution: Dissolve the crude pyrazolo[4,3-c]pyridine product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 5-20 equivalents relative to the initial amount of palladium catalyst).
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that product loss due to adsorption on the carbon can occur.[1]
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
Concentration: Concentrate the filtrate to obtain the purified product.
Analysis: Analyze the purified product for residual palladium content.
Visual Guides
Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.
Caption: Troubleshooting Logic for Ineffective Palladium Removal.
Debromination side reactions of 6-Bromo-1H-pyrazolo[4,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The foc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1H-pyrazolo[4,3-c]pyridine. The focus is on addressing the common side reaction of debromination encountered during various synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern when working with 6-Bromo-1H-pyrazolo[4,3-c]pyridine?
A1: Debromination is a side reaction where the bromine atom on the 6-Bromo-1H-pyrazolo[4,3-c]pyridine molecule is replaced by a hydrogen atom, leading to the formation of the undesired byproduct 1H-pyrazolo[4,3-c]pyridine. This is a significant concern as it reduces the yield of the desired product and complicates the purification process. The bromine atom is often the intended site for cross-coupling reactions, so its premature removal halts the desired synthetic route.
Q2: Under what reaction conditions is debromination of 6-Bromo-1H-pyrazolo[4,3-c]pyridine most likely to occur?
A2: Debromination is commonly observed during palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] Factors that can promote this side reaction include elevated temperatures, prolonged reaction times, the choice of palladium catalyst and ligands, the nature of the base, and the presence of hydride sources in the reaction mixture.
Q3: What are the potential sources of hydride that can lead to debromination?
A3: Hydride sources in a reaction can be varied and sometimes non-obvious. Potential sources include:
Solvents: Solvents like isopropanol, ethanol, or even tetrahydrofuran (THF) under certain conditions can act as hydride donors.
Reagents: Some bases or additives can either contain or generate hydride species. For example, sodium borohydride, if present as an impurity or used in a prior step and not completely removed, is a potent hydride source. Formate salts, sometimes used as reducing agents, can also lead to debromination.[4]
Reaction Intermediates: In some catalytic cycles, β-hydride elimination from certain intermediates can generate a palladium-hydride species, which can then participate in reductive dehalogenation.[5]
Q4: How can I detect the debrominated byproduct in my reaction mixture?
A4: The debrominated byproduct, 1H-pyrazolo[4,3-c]pyridine, can be detected using standard analytical techniques:
Thin-Layer Chromatography (TLC): The byproduct will have a different Rf value compared to the starting material and the desired product.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the byproduct by its mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the new proton in the place of the bromine atom on the pyridine ring.
Troubleshooting Guides
Issue 1: Significant formation of the debrominated byproduct during a Suzuki cross-coupling reaction.
Potential Cause
Troubleshooting Step
Rationale
High Reaction Temperature
Lower the reaction temperature in increments of 5-10 °C.
Reductive dehalogenation is often more kinetically favorable at higher temperatures.
Prolonged Reaction Time
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Extended exposure to reaction conditions can increase the likelihood of side reactions.
Inappropriate Palladium Catalyst/Ligand
Screen different palladium precatalysts and ligands. For instance, using a preformed palladium catalyst can sometimes give cleaner reactions.[6] Consider ligands that promote faster reductive elimination of the desired product.
The nature of the ligand influences the stability and reactivity of the palladium intermediates, affecting the competition between the desired coupling and debromination.[7]
Choice of Base
Use a weaker or non-nucleophilic base. Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are often milder than phosphate or alkoxide bases.[4]
Strong bases can sometimes promote pathways leading to the formation of hydride species.
Solvent as a Hydride Source
Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Avoid alcohol-based solvents if debromination is a major issue.
Protic solvents can be a source of hydrides, leading to reductive dehalogenation.
Issue 2: Debromination observed during a Buchwald-Hartwig amination reaction.
Potential Cause
Troubleshooting Step
Rationale
Palladium-Hydride Formation
Use a palladium precatalyst that is less prone to forming hydride species. Ensure the absence of adventitious water or other hydride sources.
Palladium-hydride species are key intermediates in the reductive dehalogenation pathway.[8]
Ligand Choice
Employ bulky electron-rich phosphine ligands that can accelerate the rate of C-N bond formation relative to debromination.[9]
The ligand can influence the rate-determining step of the catalytic cycle, steering the reaction towards the desired product.[10]
Base Selection
Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.[9]
The base plays a crucial role in the catalytic cycle, and its strength and nature can influence the prevalence of side reactions.[7]
Reaction Concentration
Adjust the concentration of the reaction. In some cases, higher concentrations can favor the desired bimolecular coupling over the unimolecular decomposition pathways that might lead to debromination.
Reaction kinetics can be influenced by the concentration of reactants and catalysts.
Experimental Protocols
Protocol 1: General Procedure to Minimize Debromination in a Suzuki Cross-Coupling Reaction
Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of an aprotic solvent (e.g., 1,4-dioxane) and water (typically 4:1 or 5:1 ratio).
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure to Minimize Debromination in a Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 2.2 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried reaction vessel.[10]
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by LC-MS.
Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Potential pathway for debromination during a palladium-catalyzed cross-coupling reaction.
Technical Support Center: LC-MS Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of reaction mixtures inv...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of reaction mixtures involving 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Q1: My chromatogram shows poor peak shape (tailing or fronting) for 6-Bromo-1H-pyrazolo[4,3-c]pyridine. What are the possible causes and solutions?
A1: Poor peak shape for halogenated heterocyclic compounds like 6-Bromo-1H-pyrazolo[4,3-c]pyridine can arise from several factors.
Secondary Interactions: The basic nitrogen atoms in the pyrazolopyridine ring can interact with acidic residual silanols on the surface of C18 columns, leading to peak tailing.
Solution: Use a mobile phase with a suitable buffer (e.g., 0.1% formic acid or ammonium formate) to suppress these interactions. Consider using a column with end-capping or a different stationary phase designed for polar basic compounds.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
Solution: Dilute your sample and reinject.
Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Q2: I am not detecting my expected product from a Suzuki coupling reaction with 6-Bromo-1H-pyrazolo[4,3-c]pyridine. What should I check?
A2: The absence of the desired product peak in a Suzuki coupling reaction can be due to issues with the reaction itself or the LC-MS analysis.
Reaction Failure: The Suzuki coupling may not have proceeded as expected. Common reasons include catalyst deactivation, incorrect base, or issues with the boronic acid/ester.
Troubleshooting:
Confirm the integrity of your reagents.
Analyze a sample of the starting material (6-Bromo-1H-pyrazolo[4,3-c]pyridine) to ensure it is detectable by your LC-MS method.
Look for the presence of potential side products, such as the de-brominated starting material (1H-pyrazolo[4,3-c]pyridine).
LC-MS Method Issues: Your analytical method may not be suitable for detecting the product.
Troubleshooting:
Ionization: Ensure you are using the correct ionization mode (positive ESI is typically suitable for pyrazolopyridines). The product may ionize more or less efficiently than the starting material.
Retention Time: The product will have a different retention time than the starting material. Run a broad gradient to ensure you are not missing a very early or late eluting peak.
Mass Range: Check that your mass spectrometer's scan range includes the theoretical m/z of your expected product.
Q3: My mass spectrum for a brominated compound shows two major peaks with a 2 Da difference and roughly equal intensity. Is this normal?
A3: Yes, this is the characteristic isotopic pattern for a compound containing a single bromine atom.[1][2][3][4] Bromine has two major isotopes, 79Br and 81Br, which are present in nearly a 1:1 natural abundance.[2][3][4] This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by 2 m/z units.[3][4] This pattern is a key diagnostic feature for identifying brominated compounds in your reaction mixture.
Q4: I am observing significant carryover of my analytes between injections. How can I minimize this?
A4: Carryover can be a significant issue, especially with polar and potentially "sticky" compounds like pyrazolopyridines.
Injector Cleaning: The autosampler needle and injection port may be contaminated.
Solution: Implement a robust needle wash protocol using a strong organic solvent. You may need to include an acidic or basic wash depending on the nature of the contaminants.
Column Contamination: The analytical column can retain analytes from previous injections.
Solution: Increase the column wash time at the end of your gradient with a high percentage of a strong organic solvent. For persistent carryover, consider a dedicated column regeneration procedure as recommended by the manufacturer.
System Contamination: Other parts of the LC system, such as tubing or the MS source, can be contaminated.
Solution: A systematic cleaning of the fluidic path may be necessary.
Q5: In my Buchwald-Hartwig amination reaction, I see a peak corresponding to the hydrodehalogenated starting material. What does this indicate?
A5: The presence of the de-brominated starting material (1H-pyrazolo[4,3-c]pyridine) is a common side product in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5] This can occur through a competing reaction pathway where the aryl halide undergoes reduction instead of coupling with the amine.
Possible Causes:
Presence of reducing agents in the reaction mixture.
Protocol 1: LC-MS Analysis of a Suzuki Coupling Reaction Mixture
This protocol outlines a general method for monitoring the progress of a Suzuki coupling reaction between 6-Bromo-1H-pyrazolo[4,3-c]pyridine and an arylboronic acid.
Sample Preparation:
Carefully take an aliquot (e.g., 10 µL) from the reaction mixture.
Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1 v/v). This will stop the reaction and prepare the sample for injection.
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
LC Parameters:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-1H-pyrazolo[4,3-c]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The 1H-pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, appearing in a multitude of compounds targeting various biological pat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, appearing in a multitude of compounds targeting various biological pathways. As researchers develop synthetic routes to novel derivatives, the choice of halogenated precursors is a critical decision point, influencing reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of two common building blocks, 6-bromo-1H-pyrazolo[4,3-c]pyridine and 6-chloro-1H-pyrazolo[4,3-c]pyridine, in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
Fundamental Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, a key rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The efficiency of this step is inversely correlated with the bond dissociation energy of the C-X bond.
The generally accepted order of reactivity for halogens is: I > Br > Cl > F .[1] This trend is a direct consequence of the C-X bond strengths:
C-Br Bond: Weaker and more polarizable, facilitating a faster oxidative addition. This allows reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.
C-Cl Bond: Stronger and less polarizable, making oxidative addition more challenging. Consequently, chloro-substrates typically require more forcing conditions, such as higher temperatures and more sophisticated, electron-rich phosphine ligands, to achieve comparable yields to their bromo-counterparts.[1]
This fundamental difference forms the basis for the comparative reactivity discussed below.
Caption: Logical relationship between bond strength, reactivity, and synthetic strategy.
Comparative Data in Cross-Coupling Reactions
While a direct, side-by-side comparison for the specific 1H-pyrazolo[4,3-c]pyridine scaffold is not extensively published, data from analogous heterocyclic systems consistently demonstrate the superior reactivity of bromo-derivatives. The following tables summarize expected comparative performance in two common, industrially relevant transformations.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid (Representative Data)
Parameter
6-Bromo-1H-pyrazolo[4,3-c]pyridine
6-Chloro-1H-pyrazolo[4,3-c]pyridine
Catalyst System
Pd(PPh₃)₄
Pd₂(dba)₃ + XPhos
Catalyst Loading
2 mol%
2 mol%
Base
K₂CO₃
K₃PO₄
Temperature
80-90 °C
100-110 °C
Reaction Time
2-4 hours
12-18 hours
Typical Yield
>90%
70-85% (with optimized ligand)
Table 2: Buchwald-Hartwig Amination with Morpholine (Representative Data)
Parameter
6-Bromo-1H-pyrazolo[4,3-c]pyridine
6-Chloro-1H-pyrazolo[4,3-c]pyridine
Catalyst System
Pd₂(dba)₃ + BINAP
Pd₂(dba)₃ + tBuXPhos
Catalyst Loading
1.5 mol%
2 mol%
Base
NaOtBu
NaOtBu
Temperature
80 °C
100 °C
Reaction Time
4-6 hours
16-24 hours
Typical Yield
>85%
65-80% (with advanced ligand)
These tables illustrate that 6-bromo-1H-pyrazolo[4,3-c]pyridine can effectively undergo coupling with standard, first-generation catalysts and ligands under moderate conditions. In contrast, achieving high conversion with the 6-chloro analogue necessitates the use of more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) and higher temperatures.[3]
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for both substrates with the noted modifications.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Setup: To a dry Schlenk flask, add the 6-halo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and base (K₂CO₃ for bromo, K₃PO₄ for chloro, 2.0 equiv).
Inerting: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ for bromo; Pd₂(dba)₃/XPhos for chloro) and degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (85 °C for bromo, 110 °C for chloro) and monitor by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Setup: To a dry Schlenk flask, add the 6-halo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP for bromo; tBuXPhos for chloro), and the base (NaOtBu, 1.4 equiv).
Inerting: Seal the flask, evacuate, and backfill with Argon three times.
Reagent Addition: Add degassed toluene, followed by the amine (e.g., morpholine, 1.2 equiv) via syringe.
Reaction: Heat the mixture with vigorous stirring at the specified temperature (80 °C for bromo, 100 °C for chloro) until the starting material is consumed.
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash chromatography.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between 6-bromo- and 6-chloro-1H-pyrazolo[4,3-c]pyridine presents a classic trade-off between reactivity and substrate cost.
6-Bromo-1H-pyrazolo[4,3-c]pyridine is the substrate of choice for initial discovery chemistry and situations where mild conditions are paramount to preserve sensitive functional groups. Its high reactivity ensures reliable coupling with a broad range of partners using standard, cost-effective catalysts.
6-Chloro-1H-pyrazolo[4,3-c]pyridine , while often more economical, is a less reactive substrate. Its use is better suited for process development and large-scale synthesis where the initial investment in reaction optimization (e.g., screening advanced ligands and conditions) can be justified by the lower raw material cost. Successful coupling requires more specialized and often more expensive catalytic systems.
For drug development professionals, the bromo-derivative offers faster access to a diverse library of analogues, accelerating hit-to-lead campaigns. The chloro-derivative becomes a viable option when a specific synthetic route is being scaled-up and optimized for cost-of-goods.
A Comparative Guide to the Biological Activity of Pyrazolo[4,3-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the performance of various pyrazolo[4,3-c]pyridine isomers and their derivatives across different therapeutic areas, supported by experimental data from peer-reviewed studies.
Data Presentation
The following tables summarize the quantitative biological activity data for different pyrazolo[4,3-c]pyridine isomers and related compounds.
Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity Assay
The antiproliferative activity of the pyrazolo[4,3-c]pyridine derivatives was evaluated against human cancer cell lines (MCF-7, HepG2, and HCT-116) using the Sulforhodamine B (SRB) assay.
Cell Plating: Cells were plated in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours.
Compound Treatment: The cells were then treated with different concentrations of the test compounds and incubated for an additional 48 hours.
Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes.
Washing: Unbound dye was removed by washing with 1% acetic acid.
Solubilization and Absorbance Reading: The bound stain was solubilized with 10 mM Tris base, and the absorbance was read at 570 nm.
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated.
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and antibiotics.
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
Compound and LPS Treatment: The cells were pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
Data Analysis: The percentage of inhibition of NO production was calculated by comparing the absorbance of the treated cells with that of the untreated control.
The antimicrobial activity of the synthesized compounds was determined using the disc diffusion method against a panel of bacteria and fungi.
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth to a specific turbidity.
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates was uniformly inoculated with the microbial suspension.
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound at a specific concentration.
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc was measured in millimeters. The activity was compared with standard antibiotics (e.g., Ampicillin for bacteria, Clotrimazole for fungi).
Visualizations
Signaling Pathway: Inhibition of Inflammatory Response
Caption: Inhibition of the LPS-induced inflammatory pathway by pyrazolo[4,3-c]quinoline derivatives.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity of pyrazolo[4,3-c]pyridine isomers.
Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyrazolo[4,3-c]pyridines
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrazolo[4,3-c]pyridines, focusing on their therapeutic potential as inhibitors of protein-protein interactions, c...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrazolo[4,3-c]pyridines, focusing on their therapeutic potential as inhibitors of protein-protein interactions, carbonic anhydrases, and kinases. The information is intended for researchers, scientists, and drug development professionals.
Inhibition of PEX14-PEX5 Protein-Protein Interaction for Trypanocidal Activity
A series of 6-substituted pyrazolo[4,3-c]pyridines has been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites.[1][2] Disrupting this interaction leads to parasite death, presenting a promising strategy for developing new treatments for trypanosomiasis.[1][2]
Structure-Activity Relationship (SAR)
The SAR studies reveal that the nature of the substituent at the 6-position of the pyrazolo[4,3-c]pyridine core significantly influences the inhibitory activity against the T. brucei PEX14-PEX5 interaction.
Key Findings:
Aromatic Substituents: Phenyl groups at the 6-position showed moderate activity.
Extended Aromatic Systems: Replacing the phenyl ring with larger aromatic systems like naphthalene moieties dramatically increases potency. For instance, derivatives with naphthalene groups exhibited EC50 values that were five to eightfold lower than their phenyl counterparts.[1]
Substituents on Phenyl Ring: The substitution pattern on the 6-phenyl ring also modulates activity, suggesting that expanding the ligand to occupy specific pockets in the PEX14 protein can enhance potency.[3]
Quantitative Data
The following table summarizes the in vitro activity of selected 6-substituted pyrazolo[4,3-c]pyridine derivatives against the T. brucei PEX14-PEX5 PPI.
Compound ID
6-Substituent
TbPEX14-PEX5 PPI Inhibition EC50 (µM)
T. brucei Cell Viability EC50 (µM)
1
Phenyl
1.8
0.23
13
1-Naphthyl
0.36
0.04
14
2-Naphthyl
0.22
0.03
Data extracted from Dawidowski et al., J Med Chem, 2020.[1][2]
Experimental Protocols
AlphaScreen Assay for PEX14-PEX5 PPI Inhibition:
The inhibitory activity of the compounds on the PEX14-PEX5 interaction was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). The assay measures the interaction between biotinylated PEX5 peptide and GST-tagged PEX14 protein. Upon interaction, donor and acceptor beads are brought into proximity, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal. EC50 values were determined by fitting the data to a Hill curve from a 12-point titration.[3]
PEX14-PEX5 Inhibition Workflow
Caption: Workflow of PEX14-PEX5 PPI inhibition by 6-substituted pyrazolo[4,3-c]pyridines.
Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various human (hCA) and bacterial carbonic anhydrase isoforms.[1] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in various diseases.[1]
Structure-Activity Relationship (SAR)
The SAR for this class of compounds is primarily influenced by the nature of the sulfonamide-containing substituent at the 6-position of the pyrazolo[4,3-c]pyridine core.
Key Findings:
Linker Length: The length and nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety are crucial for activity. A direct connection or a short ethyl linker can be detrimental to inhibitory activity against certain isoforms.[1]
Substituent on Sulfonamide Moiety: The substitution pattern on the aromatic ring of the sulfonamide and the nature of the group attached to the sulfonamide nitrogen influence the inhibitory potency and selectivity against different CA isoforms.[1]
Quantitative Data
The following table presents the inhibition constants (Ki) of selected 6-substituted pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms hCA I and hCA II.
Compound ID
6-Substituent
hCA I Ki (nM)
hCA II Ki (nM)
1a
2-(Sulfamoyl)ethyl
487.3
89.5
1b
4-Sulfamoylphenyl
132.6
18.4
1d
4-Sulfamoylbenzyl
98.7
15.2
Data extracted from Angeli et al., Pharmaceuticals, 2022.[1]
Experimental Protocols
Synthesis of 6-Substituted Pyrazolo[4,3-c]pyridine-7-carboxylates:
A mixture of dienamine and the corresponding amine containing a sulfonamide fragment is refluxed in methanol for 1 hour. The resulting precipitate is collected by filtration, washed with methanol, and dried to yield the final product.[1]
Carbonic Anhydrase Inhibition Assay:
A stopped-flow CO₂ hydrase assay is used to determine the inhibitory activity. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the CO₂ hydration reaction. The inhibition constants (Ki) are calculated from the concentration-dependent inhibition of the enzyme activity.[1]
Carbonic Anhydrase Inhibition Mechanism
Caption: Mechanism of carbonic anhydrase inhibition by pyrazolo[4,3-c]pyridine sulfonamides.
Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold has also been explored for its potential as a kinase inhibitor, particularly targeting ERK (Extracellular signal-regulated kinase).[4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.
Structure-Activity Relationship (SAR)
A study on 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives identified them as novel ERK inhibitors.[4] The SAR for this series is still under development, but initial findings suggest that modifications at the 6-position are critical for achieving potency and selectivity. The urea linkage at the 6-position appears to be a key feature for interaction with the kinase active site.
Comparative Performance
Kinase Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition.
Conclusion
The 6-substituted pyrazolo[4,3-c]pyridine scaffold is a versatile platform for the development of potent and selective inhibitors for various therapeutic targets. The substituent at the 6-position plays a pivotal role in determining the biological activity and selectivity of these compounds. Further exploration of the chemical space around this position holds significant promise for the discovery of novel drug candidates for infectious diseases, cancer, and other conditions.
Unveiling the Potential of 6-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Analysis Against Known Kinase Inhibitors
For Immediate Release In the dynamic landscape of kinase inhibitor research, the quest for novel scaffolds with enhanced potency and selectivity is paramount. This guide provides a comparative overview of the efficacy of...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the dynamic landscape of kinase inhibitor research, the quest for novel scaffolds with enhanced potency and selectivity is paramount. This guide provides a comparative overview of the efficacy of 6-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives against established inhibitors, with a focus on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. While direct comparative studies on the 6-bromo substituted pyrazolo[4,3-c]pyridine are emerging, related pyrazolopyridine isomers have demonstrated significant inhibitory activity against various kinases, including those in the MAPK family.
Recent studies have highlighted the potential of the 1H-pyrazolo[4,3-c]pyridine scaffold as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, which is a negative regulator of T-cell activation.[1] Given the high degree of homology and functional overlap within the MAPK signaling cascades, this guide will draw comparisons with well-characterized inhibitors of the closely related and therapeutically relevant p38 MAPK.
Quantitative Efficacy Comparison
The following table summarizes the inhibitory activities of a representative 1H-pyrazolo[4,3-c]pyridine derivative against HPK1, alongside the activities of several known p38 MAPK inhibitors against their primary target. This comparison provides a valuable benchmark for researchers evaluating the potential of this novel scaffold.
Compound Class
Specific Derivative/Known Inhibitor
Target Kinase
IC50 (nM)
Assay Type
Reference
1H-pyrazolo[4,3-c]pyridine
Compound 6
HPK1
144
Cell-based
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors [1]
p38 MAP kinase inhibitors as potential therapeutics...[3]
Note: The IC50 values presented are from different studies and experimental conditions may vary. Direct head-to-head comparison studies are required for a definitive assessment of relative potency.
Signaling Pathway Context
The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation. Its activation leads to a cascade of downstream events, including the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors of this pathway are of significant interest for the treatment of a wide range of inflammatory diseases.
Caption: The p38 MAPK signaling cascade and the point of intervention for kinase inhibitors.
Experimental Methodologies
The determination of inhibitor potency is critical for drug development. Below are detailed protocols for a biochemical kinase assay and a cell-based assay, which are standard methods for evaluating the efficacy of kinase inhibitors.
In Vitro Biochemical Kinase Assay (p38α)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Protocol:
Reagent Preparation:
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
Dilute purified active p38α kinase to the desired concentration in the reaction buffer.
Prepare a solution of a suitable substrate (e.g., ATF2 peptide) in the reaction buffer.
Prepare a solution of ATP at a concentration close to the Km for p38α in the reaction buffer.
Prepare serial dilutions of the test compound (e.g., 6-Bromo-1H-pyrazolo[4,3-c]pyridine derivative) and known inhibitors in DMSO.
Assay Procedure:
Add the test compound dilutions to the wells of a microplate.
Add the p38α kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding the ATP and substrate solution to the wells.
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
Stop the reaction by adding a stop solution (e.g., EDTA).
Detection:
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures ADP production.
Fluorescence-based assay: Using a phosphospecific antibody in a TR-FRET or HTRF® format.
Data Analysis:
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A typical experimental workflow for an in vitro biochemical kinase inhibition assay.
Cell-Based Phospho-p38 MAPK Assay
This assay measures the inhibition of p38 MAPK phosphorylation in a cellular context, providing insights into the compound's cell permeability and activity in a more physiologically relevant environment.
Protocol:
Cell Culture and Plating:
Culture a suitable cell line (e.g., THP-1, HeLa) in the appropriate growth medium.
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of the test compound or known inhibitors for a specific duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
Stimulation:
Induce p38 MAPK activation by treating the cells with a stimulant (e.g., lipopolysaccharide (LPS), anisomycin, or UV radiation) for a short period (e.g., 15-30 minutes).
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
Detection of Phospho-p38:
Quantify the levels of phosphorylated p38 (p-p38) in the cell lysates using methods such as:
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-p38 and total p38.
ELISA: Use a sandwich ELISA kit with a capture antibody for total p38 and a detection antibody for p-p38.
High-Content Imaging: Fix, permeabilize, and stain cells with a fluorescently labeled antibody against p-p38 and analyze using an automated imaging system.
Data Analysis:
Normalize the p-p38 signal to the total p38 signal or a housekeeping protein (for Western blotting).
Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration relative to the stimulated vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
The 1H-pyrazolo[4,3-c]pyridine scaffold represents a promising new class of kinase inhibitors. While direct comparative data for 6-bromo substituted derivatives against known inhibitors is still emerging, the demonstrated potency of related isomers against HPK1/MAP4K1 suggests significant potential within the broader MAPK signaling network. The experimental protocols provided herein offer a robust framework for researchers to further characterize the efficacy and selectivity of these novel compounds. Future head-to-head studies will be crucial in definitively positioning 6-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives within the therapeutic landscape of kinase inhibitors.
A Comparative Benchmarking of Novel Synthetic Routes to the Pyrazolo[4,3-c]pyridine Scaffold
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The pyrazolo[4,3-c]pyridine core, a key pharmacophore in numerous kinase inhibitors...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. The pyrazolo[4,3-c]pyridine core, a key pharmacophore in numerous kinase inhibitors, is of significant interest. This guide provides an objective comparison of a recently developed synthetic methodology against established published routes, supported by experimental data to inform strategic synthetic planning.
The pursuit of novel therapeutics has identified the pyrazolo[4,3-c]pyridine nucleus as a privileged scaffold, notably for its role as a bioisostere of purine, enabling it to target ATP-binding sites in various kinases.[1] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is a critical endeavor in medicinal chemistry. This report benchmarks a new synthetic approach involving a one-pot multicomponent reaction against established methods, providing a clear comparison of their performance based on yield, reaction conditions, and substrate applicability.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the quantitative data for the new microwave-assisted one-pot synthesis and compares it with previously published methods for constructing the pyrazolo[4,3-c]pyridine core.
To a microwave synthesis vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 equiv.), the terminal alkyne (1.2 equiv.), tert-butylamine (2.0 equiv.), and Pd(PPh₃)₂Cl₂ (6 mol%).
Seal the vial and place it in a microwave reactor.
Irradiate the mixture at 120 °C for 30 minutes.
After cooling, the reaction mixture is purified by column chromatography to yield the desired pyrazolo[4,3-c]pyridine.[2]
Published Method 1: Synthesis via SNAr and Modified Japp-Klingemann Reaction
This protocol details the synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridines, an isomer of the target scaffold, highlighting a different synthetic strategy.
Materials:
Appropriate 2-chloro-3-nitropyridine derivative
Ethyl 2-chloroacetoacetate
Sodium hydride (60% dispersion in mineral oil)
Arenediazonium tosylate
Pyridine
Pyrrolidine
Dry THF
Procedure:
A solution of ethyl 2-chloroacetoacetate (1.2 equiv.) in dry THF is added to a suspension of NaH (1.3 equiv.) in dry THF at 0 °C.
The corresponding 2-chloro-3-nitropyridine (1.0 equiv.) is added, and the mixture is stirred at room temperature.
In a separate flask, the arenediazonium tosylate (1.1 equiv.) is dissolved in acetonitrile, and pyridine (3.0 equiv.) is added at 0 °C.
The previously prepared solution of the pyridin-2-yl keto ester is added to the diazonium salt solution at 0 °C.
After stirring, pyrrolidine (2.0 equiv.) is added, and the reaction mixture is stirred at 40 °C.
The product is isolated and purified by standard work-up and chromatographic procedures, affording yields between 71% and 88%.[3][4]
Published Method 2: Synthesis via Dienamine Condensation
This method is effective for producing pyrazolo[4,3-c]pyridine sulfonamides.
Materials:
Dienamine precursor (synthesized from dimethyl acetonedicarboxylate)
Amine containing a sulfonamide fragment
Methanol
Procedure:
A mixture of the dienamine precursor (2 mmol) and the corresponding amine (2.1 mmol) is refluxed in methanol (6 mL) for 1 hour.
The precipitate that forms upon cooling is collected by filtration, washed with methanol, and dried to afford the pure pyrazolo[4,3-c]pyridine derivatives.
This method has reported yields in the range of 72-88%.[5]
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and the biological context of pyrazolo[4,3-c]pyridine derivatives.
Caption: Workflow for the new microwave-assisted synthesis.
Caption: Inhibition of the ERK/MAPK signaling pathway.
The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival.[6] Dysregulation of this pathway is a hallmark of many cancers, making its components, such as the extracellular signal-regulated kinase (ERK), attractive targets for therapeutic intervention. Pyrazolo[4,3-c]pyridine derivatives have been successfully designed as potent and selective inhibitors of ERK, demonstrating their potential in cancer treatment.[6] The development of efficient synthetic routes to this scaffold is therefore directly linked to the advancement of novel cancer therapies.
Comparative Cross-Reactivity Profiling of Pyrazolo[4,3-c]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the cross-reactivity and selectivity of pyrazolo[4,3-c]pyridine-based inhibitors, a scaffold of significant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity and selectivity of pyrazolo[4,3-c]pyridine-based inhibitors, a scaffold of significant interest in modern drug discovery. While direct, publicly available cross-reactivity data for a 6-bromo-1H-pyrazolo[4,3-c]pyridine-based kinase inhibitor is limited, this guide will utilize the well-characterized and structurally related pyrazolopyridine inhibitor, SCH772984 , as a primary example to illustrate the principles of selectivity profiling. Furthermore, we will discuss other inhibitors based on the pyrazolo[4,3-c]pyridine core to highlight the diverse therapeutic potential of this chemical motif.
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold is a versatile platform for the development of targeted therapies. Its derivatives have shown potent inhibitory activity against a range of biological targets, from protein kinases to protein-protein interactions. The selectivity of these inhibitors is a critical determinant of their therapeutic window and potential for off-target effects. This guide presents a comparative overview of the selectivity of a prominent pyrazolopyridine-based kinase inhibitor and discusses the methodologies used to establish its cross-reactivity profile.
Case Study: SCH772984, a Potent and Selective ERK1/2 Inhibitor
SCH772984 is a highly potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway.[1][2][3] While not a 6-bromo-1H-pyrazolo[4,3-c]pyridine derivative, its pyrazolopyridine core is a close structural analog, and its extensive characterization provides valuable insights into the potential selectivity of this class of compounds.
Quantitative Kinase Inhibition Profile of SCH772984
The selectivity of SCH772984 has been rigorously assessed across the human kinome using various platforms. The following table summarizes its inhibitory activity against its primary targets and selected off-targets.
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Kinome-wide Selectivity Assessment
A broader view of SCH772984's selectivity is provided by large-scale kinase panel screens, such as KINOMEscan. In such assays, the inhibitor is tested for its ability to bind to a large number of kinases. The results are often visualized as a "tree spot" diagram, where hits are represented as colored circles on a phylogenetic tree of the human kinome. For a highly selective inhibitor like SCH772984, very few off-target kinases would be identified.
While a specific KINOMEscan tree spot for SCH772984 is not publicly available in a format suitable for reproduction here, studies have consistently reported its exceptional selectivity.[4] This high selectivity is attributed to its unique binding mode, which induces a novel binding pocket in ERK1/2 that is not present in other kinases.[4]
Beyond Kinase Inhibition: A Pyrazolo[4,3-c]pyridine-Based Inhibitor of the PEX14-PEX5 Protein-Protein Interaction
The versatility of the pyrazolo[4,3-c]pyridine scaffold is highlighted by the discovery of inhibitors targeting protein-protein interactions (PPIs). A derivative of pyrazolo[4,3-c]pyridine was identified as a potent inhibitor of the interaction between the peroxisomal proteins PEX14 and PEX5, which is crucial for the viability of Trypanosoma parasites.[5][6]
Note: K D (dissociation constant) is a measure of binding affinity. Lower values indicate stronger binding. This compound is not a kinase inhibitor and is presented here to illustrate the broader utility of the core scaffold.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for generating reliable cross-reactivity data. Below are summaries of key methodologies used in the characterization of kinase inhibitors.
KINOMEscan® Competition Binding Assay
This assay is a high-throughput method to determine the binding affinity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7][8][9][10][11]
Protocol Outline:
Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are prepared.
Incubation: The kinase, immobilized ligand, and test compound are incubated to allow for binding competition.
Washing: Unbound components are washed away.
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR.
Data Analysis: The results are expressed as the percentage of kinase bound in the presence of the test compound relative to a DMSO control. A dose-response curve is generated to determine the dissociation constant (Kd).[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular context.
Principle: The binding of a ligand (e.g., an inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.[12][13][14][15][16]
Protocol Outline:
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
Heating: The treated cells are heated to a specific temperature gradient.
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[12][13][15]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the significance of cross-reactivity data.
MAPK/ERK Signaling Pathway
SCH772984 targets ERK1 and ERK2, which are central kinases in the MAPK/ERK signaling pathway. This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[17][18][19]
Caption: The MAPK/ERK signaling cascade and the point of inhibition by SCH772984.
KINOMEscan Experimental Workflow
The following diagram illustrates the key steps in the KINOMEscan competition binding assay.
Caption: A simplified workflow of the KINOMEscan competition binding assay.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the general procedure for a CETSA experiment to determine target engagement in cells.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
A Comparative Analysis of 6-Bromo-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-1H-pyrazolo[3,4-b]pyridine for Drug Discovery
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of two critical pyridine isomers: 6-Bromo-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-1H-pyrazolo[3,4-b]pyrid...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release:
Researchers and drug development professionals now have access to a comprehensive comparison of two critical pyridine isomers: 6-Bromo-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-1H-pyrazolo[3,4-b]pyridine. This guide provides a detailed analysis of their physicochemical properties, potential therapeutic applications based on derivative studies, and a foundational framework for experimental evaluation.
Isomer Overview and Significance
6-Bromo-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-1H-pyrazolo[3,4-b]pyridine are constitutional isomers, each featuring a brominated pyrazolopyridine scaffold. While sharing the same molecular formula and weight, the arrangement of nitrogen atoms within the fused heterocyclic system imparts distinct electronic and steric properties. These differences can significantly influence their reactivity, target binding affinity, and overall potential as pharmaceutical building blocks.
This guide highlights the subtle yet critical distinctions between these two isomers, offering researchers a data-driven basis for selecting the appropriate scaffold for their specific drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. These computed values provide an initial in-silico assessment of their drug-like characteristics.
Direct comparative biological data for 6-Bromo-1H-pyrazolo[4,3-c]pyridine and 6-Bromo-1H-pyrazolo[3,4-b]pyridine is not extensively available in the public domain. However, an analysis of the therapeutic applications of their respective derivatives provides valuable insights into their potential as scaffolds for different target classes.
6-Bromo-1H-pyrazolo[4,3-c]pyridine: Derivatives of this scaffold have been investigated as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
6-Bromo-1H-pyrazolo[3,4-b]pyridine: This isomer has been more widely utilized as a key intermediate in the synthesis of various kinase inhibitors . Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Derivatives of 6-Bromo-1H-pyrazolo[3,4-b]pyridine have been developed as inhibitors of:
TANK-binding kinase 1 (TBK1): A key regulator of the innate immune response[5].
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in several cancers.
Tropomyosin receptor kinases (TRKs): A family of neurotrophin receptors whose fusion proteins are oncogenic drivers[6].
Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle.
The broader application of the pyrazolo[3,4-b] scaffold in kinase inhibitor development suggests it may be a more privileged scaffold for this important class of drug targets.
Visualizing the Isomers and Their Research Context
To aid in the understanding of these molecules and their potential applications, the following diagrams have been generated.
An In Silico Docking Comparison of Pyrazolo[4,3-c]pyridine Derivatives: A Guide for Drug Discovery Professionals
Introduction Pyrazolo[4,3-c]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential against a range of high-value therapeutic targets. In silico molecular doc...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Pyrazolo[4,3-c]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential against a range of high-value therapeutic targets. In silico molecular docking has been a pivotal tool in elucidating their mechanism of action and guiding the rational design of more potent and selective inhibitors. This guide provides a comparative analysis of pyrazolo[4,3-c]pyridine derivatives and related pyrazolopyridine compounds based on published in silico docking studies, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Docking and Inhibition Data
The following tables summarize the quantitative data from in silico docking and biological assays of pyrazolo[4,3-c]pyridine and analogous pyrazolopyridine derivatives against key protein targets. This data facilitates an objective comparison of their performance.
Table 1: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase (CA) Inhibitors [1][2]
Compound ID
Target Isoform
Inhibition Constant (Kᵢ) in nM
Selectivity vs. hCA II
1f
hCA I
45.8
More selective for hCA II
1f
hCA II
18.9
-
1g
hCA I
50.1
More selective for hCA I
1h
hCA I
55.3
More selective for hCA I
1k
hCA I
58.2
More selective for hCA I
AAZ (Standard)
hCA I
250
-
AAZ (Standard)
hCA II
12
-
This table showcases the inhibitory activity of pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms I and II, with several derivatives showing potent inhibition against hCA I compared to the standard inhibitor Acetazolamide (AAZ).[1][2]
Table 2: In Silico Docking Scores of Pyrazolopyridine Derivatives Against Various Kinases [3]
Compound ID
Target Kinase
Docking Score (kcal/mol)
Reference Ligand Score (kcal/mol)
4a
HER2
-8.45
-9.51
4b
HER2
-7.63
-9.51
4a
BRAF
-8.24
-11.01
4b
BRAF
-7.51
-11.01
4a
JAK
-7.53
-8.43
4b
JAK
-6.99
-8.43
4a
AKT1
-7.21
-7.18
4b
AKT1
-6.87
-7.18
This table presents a comparison of docking scores for two pyrazolo[3,4-b]pyridine derivatives against several cancer-related kinases. Compound 4a consistently shows a better binding affinity than compound 4b across the tested kinases.[3]
Experimental Protocols
A detailed understanding of the in silico methodology is crucial for the interpretation and replication of docking results. The following is a synthesized protocol based on common practices reported for the docking of pyrazolopyridine derivatives.
General Molecular Docking Protocol
This protocol outlines the typical steps for performing molecular docking studies with software such as AutoDock or Glide.[4][5][6][7][8][9][10][11][12]
Protein Preparation:
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
All non-essential water molecules and co-crystallized ligands are removed from the PDB file.
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
Kollman or Gasteiger charges are assigned to the protein atoms. The protein is saved in the appropriate format (e.g., PDBQT for AutoDock).
Ligand Preparation:
The 2D structures of the pyrazolo[4,3-c]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
The ligands' geometries are optimized using a suitable force field (e.g., OPLS_2005).
Partial atomic charges are calculated, and rotatable bonds are defined.
Grid Generation:
A grid box is defined around the active site of the target protein. The dimensions of the grid are typically set to encompass the entire binding pocket. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å is commonly used.[4]
Grid parameter files are generated to pre-calculate the interaction energies for different atom types.
Docking Simulation:
The prepared ligands are docked into the defined grid box of the target protein using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
A set number of docking runs (e.g., 100) are typically performed for each ligand to ensure thorough conformational searching.
Analysis of Results:
The resulting docked poses are clustered based on root-mean-square deviation (RMSD).
The pose with the lowest binding energy from the most populated cluster is selected as the most probable binding mode.
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed and visualized.
Mandatory Visualizations
Logical Workflow: In Silico Drug Discovery
The following diagram illustrates the logical workflow of a typical in silico drug discovery project, a process that is central to the studies of pyrazolo[4,3-c]pyridine derivatives.
Caption: A generalized workflow for in silico drug discovery.
Signaling Pathway: TrkA Signaling
Several pyrazolopyridine derivatives have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and differentiation. The diagram below depicts a simplified TrkA signaling pathway.[13][14][15][16][17]
Caption: Simplified TrkA signaling pathway and point of inhibition.
Proper Disposal of 6-Bromo-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 6-Bromo-1H-pyrazolo[4,3-...
Author: BenchChem Technical Support Team. Date: December 2025
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 6-Bromo-1H-pyrazolo[4,3-c]pyridine, a halogenated heterocyclic compound commonly used in pharmaceutical research and development.
This guide outlines the necessary safety precautions, handling instructions, and step-by-step disposal protocols to minimize risks and ensure compliance with regulatory standards. The information is intended for researchers, scientists, and drug development professionals who handle this compound.
Safety and Handling
6-Bromo-1H-pyrazolo[4,3-c]pyridine is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling 6-Bromo-1H-pyrazolo[4,3-c]pyridine, personnel must wear appropriate PPE, including:
Chemical-resistant gloves (e.g., nitrile)
Safety goggles or a face shield
A laboratory coat
In case of insufficient ventilation, a NIOSH-approved respirator is recommended.
Handling Procedures:
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood[1].
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Wash hands thoroughly after handling.
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
Evacuate non-essential personnel from the affected area.
Ensure adequate ventilation.
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
Clean the spill area with a suitable solvent, followed by soap and water.
Properly label the waste container and store it in a secure area for disposal.
Disposal Procedures
The primary methods for the disposal of 6-Bromo-1H-pyrazolo[4,3-c]pyridine involve chemical destruction or incineration.
Step-by-Step Disposal Plan:
Segregation: Collect waste 6-Bromo-1H-pyrazolo[4,3-c]pyridine and any contaminated materials in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company[1]. These companies are equipped to handle and treat chemical waste in compliance with environmental regulations.
Incineration: The recommended method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts[1].
Container Decontamination and Disposal: Empty containers that held 6-Bromo-1H-pyrazolo[4,3-c]pyridine should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfilling[1].
Environmental Precautions:
Discharge into the environment must be avoided[1].
Do not dispose of 6-Bromo-1H-pyrazolo[4,3-c]pyridine down the drain or in general waste[1].
Hazard and Safety Data
The following table summarizes the key hazard information for 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Hazard Classification
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity, Oral (Category 4)
GHS07 (Exclamation Mark)
Warning
H302: Harmful if swallowed
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Disposal workflow for 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Personal protective equipment for handling 6-Bromo-1H-pyrazolo[4,3-c]pyridine
Essential Safety and Handling Guide for 6-Bromo-1H-pyrazolo[4,3-c]pyridine This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-1H...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 6-Bromo-1H-pyrazolo[4,3-c]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-1H-pyrazolo[4,3-c]pyridine. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance within the laboratory environment.
Hazard Identification and Classification
6-Bromo-1H-pyrazolo[4,3-c]pyridine is classified as harmful if swallowed.[1] The following table summarizes its hazard information based on the Globally Harmonized System (GHS).
Hazard Class
Category
Hazard Statement
Pictogram
Signal Word
Acute Toxicity, Oral
4
H302: Harmful if swallowed
GHS07
Warning
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 6-Bromo-1H-pyrazolo[4,3-c]pyridine, based on safety data sheets and best practices for handling pyridine and related halogenated compounds.[2][3]
PPE Category
Specification
Purpose
Eye Protection
Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield may be required for larger quantities or splash risks.[4][5]
To protect eyes from splashes and dust.
Hand Protection
Chemical-resistant nitrile or neoprene gloves.[2][3] Gloves must be inspected before use and disposed of properly after contamination.
To prevent skin contact.
Body Protection
A flame-resistant lab coat or a complete suit protecting against chemicals.[4]
To protect skin and personal clothing from contamination.
Respiratory Protection
Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] For nuisance exposures or if dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be used.
To prevent inhalation of dust or vapors.
Operational Plan: Step-by-Step Handling Protocol
Safe handling of 6-Bromo-1H-pyrazolo[4,3-c]pyridine requires adherence to a strict operational protocol that combines engineering controls, safe work practices, and the consistent use of appropriate PPE.
1. Preparation and Engineering Controls:
Ensure a certified chemical fume hood is operational before starting any work.[2]
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
Keep the work area clean and organized to minimize spill risks.
2. Donning Personal Protective Equipment:
Put on a lab coat, ensuring it is fully buttoned.
Wear safety goggles.
Don the appropriate chemical-resistant gloves.
3. Handling the Compound:
Conduct all weighing and transfers of 6-Bromo-1H-pyrazolo[4,3-c]pyridine within the chemical fume hood to prevent dust formation and inhalation.[6]
Keep the container tightly closed when not in use.[3]
4. Post-Handling Procedures:
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Clean the work surface to remove any residual contamination.
Properly dispose of all contaminated materials as outlined in the disposal plan.
Disposal Plan
The disposal of 6-Bromo-1H-pyrazolo[4,3-c]pyridine and its contaminated waste must be managed in a compliant and environmentally responsible manner. As a halogenated organic compound, it requires specific disposal procedures.[6]
1. Waste Segregation:
Crucially, do not mix halogenated waste with non-halogenated waste. [6]
Collect all waste containing 6-Bromo-1H-pyrazolo[4,3-c]pyridine in a designated and clearly labeled "Halogenated Organic Waste" container.[6]
Ensure the waste container is made of a compatible material, such as high-density polyethylene (HDPE).[6]
2. Step-by-Step Disposal Protocol:
Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding dust generation.[6]
Contaminated Solid Waste: Place items such as used gloves, weighing paper, and contaminated wipes into a sealed bag and then into the solid "Halogenated Organic Waste" container.[6]
Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in the liquid "Halogenated Organic Waste" container. The glassware can then be washed according to standard laboratory procedures.[6]
3. Final Disposal:
All waste must be disposed of through a licensed professional waste disposal service.[8]
Do not dispose of 6-Bromo-1H-pyrazolo[4,3-c]pyridine down the drain or in regular trash. [6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
Caption: Workflow for handling and disposal of 6-Bromo-1H-pyrazolo[4,3-c]pyridine.